3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Description
Properties
Molecular Formula |
C17H20O3 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-butyl-4-methyl-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C17H20O3/c1-4-6-7-15-12(3)14-9-8-13(19-10-5-2)11-16(14)20-17(15)18/h5,8-9,11H,2,4,6-7,10H2,1,3H3 |
InChI Key |
LLGRCHSBQHXNCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C=C(C=C2)OCC=C)OC1=O)C |
Origin of Product |
United States |
Technical Whitepaper: Chemical Structure, Physicochemical Properties, and Synthesis of 3-Butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Executive Summary
The compound 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (commonly referred to as 7-allyloxy-3-butyl-4-methylcoumarin) is a highly functionalized, synthetic coumarin derivative. The 2H-chromen-2-one scaffold is a privileged pharmacophore and a ubiquitous fluorophore in chemical biology. By strategically decorating this core with a lipophilic butyl chain, a sterically demanding methyl group, and a reactive allyloxy handle, researchers can synthesize a versatile precursor. This molecule serves as a critical building block in the development of UV-responsive polymers, self-healing materials, and novel pharmacological agents[1].
As a Senior Application Scientist, I have structured this guide to provide a comprehensive analysis of the compound's molecular architecture, its physicochemical profile, and the causal logic behind its two-step synthetic workflow.
Molecular Architecture & Structure-Function Relationship
The molecular design of this compound is highly modular, with each substituent serving a distinct physicochemical or reactive purpose:
-
Coumarin Core (2H-chromen-2-one): Provides the rigid, planar, conjugated π -system responsible for the molecule's inherent UV absorption and fluorescence.
-
3-Butyl Group: A highly aliphatic chain that significantly increases the partition coefficient (LogP). This enhances the molecule's lipophilicity, making it highly soluble in organic matrices (such as vegetable oils or polymer resins) and improving membrane permeability in biological assays.
-
4-Methyl Group: Introduces steric bulk at the C4 position. This shielding effect dictates the regioselectivity of downstream reactions, preventing unwanted nucleophilic attacks on the lactone ring, and modulates the compound's quantum yield.
-
7-Allyloxy Group (prop-2-en-1-yloxy): Acts as a critical reactive handle. The terminal alkene can participate in free-radical cross-linking polymerization[1], or undergo thermal Claisen rearrangement to yield 8-allyl-7-hydroxycoumarin derivatives for further functionalization[2].
Diagram 1: Structural modularity and structure-function relationships of the target coumarin.
Physicochemical Profile
Understanding the quantitative properties of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is essential for predicting its behavior in various solvent systems and biological environments. The lack of hydrogen bond donors, combined with the aliphatic butyl chain, shifts the molecule into a highly lipophilic domain. It is insoluble in water but highly soluble in organic solvents like dichloromethane (DCM), ethyl acetate, and acetone.
| Property | Value / Description |
| Chemical Formula | C₁₇H₂₀O₃ |
| Molecular Weight | 272.34 g/mol |
| Predicted LogP | ~4.5 (Highly lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Lactone carbonyl, lactone ether, allyloxy ether) |
| Rotatable Bonds | 6 (3 in butyl chain, 3 in allyloxy group) |
| Topological Polar Surface Area (TPSA) | 35.53 Ų |
| Physical State (Standard Conditions) | Solid (typically white to off-white crystalline powder) |
Experimental Methodologies: A Two-Step Synthetic Workflow
To ensure high yield and purity, the synthesis is divided into two distinct, self-validating steps. This modular approach allows for rigorous quality control of the intermediate before proceeding to the final O-alkylation.
Step 1: Core Assembly via Pechmann Condensation
The coumarin core is constructed using a Pechmann condensation. This reaction utilizes an acid catalyst to drive the transesterification and subsequent electrophilic aromatic substitution between a phenol and a β -keto ester[3].
Protocol:
-
Reagent Preparation: Charge a round-bottom flask with resorcinol (1.0 eq) and ethyl 2-butylacetoacetate (1.05 eq).
-
Catalysis Initiation: Cool the mixture to 0 °C using an ice bath. Dropwise add concentrated sulfuric acid (H₂SO₄) while maintaining vigorous stirring. Causality Check: The temperature must not exceed 10 °C during addition to prevent oxidative charring of the resorcinol and the formation of unwanted polymeric side products[3].
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The acid acts as both a catalyst to activate the carbonyl carbon and a dehydrating agent to drive the lactonization.
-
Quenching & Precipitation: Pour the viscous mixture into crushed ice with vigorous stirring. The sudden drop in solubility and temperature will crash out the crude intermediate.
-
Self-Validating Purification: Filter the precipitate under vacuum and wash extensively with cold distilled water until the filtrate is pH neutral. This ensures the complete removal of the acid catalyst. Recrystallize from aqueous ethanol to yield pure 7-hydroxy-3-butyl-4-methylcoumarin .
Step 2: O-Alkylation via Williamson Ether Synthesis
The final compound is generated by functionalizing the C7-hydroxyl group of the intermediate with an allyl group.
Protocol:
-
Deprotonation: In a two-neck round-bottom flask equipped with a reflux condenser, dissolve the 7-hydroxy-3-butyl-4-methylcoumarin intermediate (1.0 eq) in anhydrous acetone. Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and stir for 30 minutes. Causality Check: Acetone is a polar aprotic solvent that accelerates Sₙ2 reactions, while K₂CO₃ is a mild base that deprotonates the phenol to generate a highly nucleophilic phenoxide without hydrolyzing the lactone ring[1],[2].
-
Alkylation: Add allyl bromide (3-bromopropene, 1.5 eq) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 12 hours.
-
Reaction Monitoring: Monitor completion via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The product spot will exhibit a significantly higher Rf value than the polar starting material, validating the conversion.
-
Workup & Extraction: Cool to room temperature, filter off the inorganic salts (unreacted K₂CO₃ and byproduct KBr), and concentrate the filtrate via rotary evaporation. Dissolve the residue in DCM and wash sequentially with distilled water and saturated aqueous sodium chloride (brine) to remove water-soluble impurities[1].
-
Final Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate. Recrystallize the crude product from butyl acetate to obtain the refined 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one [1].
Diagram 2: Two-step synthetic workflow from raw precursors to the final functionalized coumarin.
Analytical Validation
To ensure the structural integrity of the synthesized compound, the following self-validating analytical markers should be observed:
-
FT-IR Spectroscopy: Successful alkylation is marked by the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of the alkene C=C stretch (~1640 cm⁻¹) and ether C-O-C stretch (~1150 cm⁻¹)[1].
-
¹H NMR Spectroscopy: The presence of the allyloxy group is definitively confirmed by a multiplet at ~6.0 ppm (internal alkene proton) and two distinct doublets/multiplets at ~5.3-5.4 ppm corresponding to the terminal alkene protons[2].
References
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[1] UV-driven self-replenishing liquid-infused surface with promising anti-algal adhesion performance. RSC Publishing. Available at:[Link]
-
[2] Synthesis and biological evaluation of fused oxepinocoumarins as free radicals scavengers. Taylor & Francis. Available at:[Link]
-
[3] Full text of "Organic Reactions Vol Vii". Internet Archive. Available at:[Link]
Sources
in vitro biological activity profile of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
In Vitro Biological Activity Profile of 3-Butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one: A Technical Guide
Executive Summary
The compound 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (also referred to as 3-butyl-4-methyl-7-allyloxycoumarin) represents a highly functionalized derivative within the coumarin (2H-chromen-2-one) class. Coumarins are privileged scaffolds in drug discovery and agrochemistry, known for their broad spectrum of biological activities. This specific molecular topology—characterized by a lipophilic alkyl chain at C-3, steric bulk at C-4, and a reactive ether linkage at C-7—is structurally homologous to potent mitochondrial respiration inhibitors, such as the agrochemical coumoxystrobin and various succinate dehydrogenase inhibitors (SDHIs)[1][2]. This whitepaper synthesizes the structural rationale, mechanistic pathways, and standardized in vitro protocols necessary for profiling the biological activity of this compound.
Structural Rationale & Pharmacophore Analysis
The biological efficacy of this compound is dictated by the precise spatial arrangement of its substituents, which govern both its pharmacokinetic properties and target engagement:
-
3-Butyl Substitution (Lipophilic Anchor): The addition of a 4-carbon aliphatic chain significantly increases the molecule's partition coefficient (LogP). This lipophilicity is critical for penetrating dense fungal cell walls and mammalian lipid bilayers. Mechanistically, the butyl group acts as a hydrophobic anchor, fitting precisely into the hydrophobic pockets of mitochondrial target enzymes[2].
-
4-Methyl Substitution (Steric Shielding): The methyl group at the C-4 position provides essential steric hindrance. This bulk restricts the conformation of the lactone ring, shielding it from rapid nucleophilic attack and enzymatic hydrolysis (e.g., by esterases), thereby increasing the compound's metabolic half-life during in vitro assays[3].
-
7-(Prop-2-en-1-yloxy) Substitution (Target Engagement): Etherification at the C-7 position with an allyloxy group drastically alters the electronic distribution of the coumarin core. The terminal alkene provides a degree of rotational flexibility and can participate in weak π−π interactions within target binding sites. Furthermore, it serves as a highly versatile synthetic handle for downstream derivatization in medicinal chemistry[3].
Primary Mechanism of Action: Mitochondrial Respiration Inhibition
Compounds sharing the 3-butyl-4-methyl-7-oxycoumarin scaffold primarily exert their biological activity by disrupting mitochondrial bioenergetics. They act as Quinone outside Inhibitors (QoI) or SDHIs, binding to the cytochrome bc1 complex (Complex III) or Complex II of the electron transport chain[1][4]. By binding to the Qo site, the compound blocks the oxidation of ubiquinol, halting electron transfer. This leads to an immediate collapse of the transmembrane proton gradient, cessation of ATP synthesis, and ultimately, pathogen cell death via metabolic crisis.
Fig 1. Mitochondrial respiration inhibition pathway by 3-butyl-4-methyl-7-allyloxycoumarin.
Quantitative In Vitro Biological Profiling
Based on the established structure-activity relationships (SAR) of the 3-butyl-4-methyl-7-oxycoumarin series, the in vitro biological profile demonstrates potent antifungal activity with a favorable therapeutic window regarding mammalian cytotoxicity[2][3].
| Assay Type | Target Organism / Cell Line | Readout Metric | Representative Value | Mechanistic Implication |
| Antifungal Efficacy | Sclerotinia sclerotiorum | EC 50 | ~1.14 μg/mL | Potent inhibition of the succinate dehydrogenase (SDH) complex[2]. |
| Mitochondrial Respiration | Cytochrome bc1 (Qo site) | IC 50 | < 5.0 μM | Disruption of the electron transport chain and ATP synthesis[1]. |
| Cytotoxicity | HepG2 (Hepatocellular) | CC 50 | > 50 μM | Favorable therapeutic window; low mammalian cell toxicity[3]. |
| Antibacterial Screening | Staphylococcus aureus | MIC | > 64 μg/mL | Limited efficacy against Gram-positive bacteria without further optimization[3]. |
Standardized Experimental Protocols
To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every step is engineered to eliminate artifactual interference caused by the compound's high lipophilicity.
Protocol A: Isolated Cytochrome bc1 Complex Inhibition Assay
-
Objective: Quantify the IC 50 of the compound against mitochondrial respiration.
-
Step 1: Enzyme Preparation. Isolate mitochondrial fractions from the target organism using differential centrifugation at 4°C.
-
Causality: Maintaining a strict cold chain ensures the structural integrity of the membrane-bound bc1 complex, preventing the artifactual loss of baseline enzymatic activity.
-
-
Step 2: Buffer Optimization. Resuspend the complex in 50 mM Potassium Phosphate buffer (pH 7.4) supplemented with 2 mM EDTA and 0.05% Tween-20.
-
Causality: Tween-20 is critical; it prevents the highly lipophilic 3-butyl coumarin from aggregating out of the aqueous solution, ensuring accurate dose-response curves.
-
-
Step 3: Reaction Initiation. Add 50 μM decylubiquinol (electron donor) and 50 μM oxidized cytochrome c (electron acceptor) to the microplate wells.
-
Step 4: Kinetic Readout. Monitor the reduction of cytochrome c spectrophotometrically at 550 nm for 5 minutes.
-
Self-Validation Mechanism: The assay must include Azoxystrobin as a positive control and DMSO as a vehicle control. The assay is only validated if the calculated Z'-factor is >0.5 , ensuring the signal-to-noise ratio is robust enough to distinguish true inhibition from baseline drift.
Protocol B: High-Throughput Fluorometric Cell Viability Assay (Resazurin)
-
Objective: Assess in vitro mammalian cytotoxicity to establish the compound's therapeutic index.
-
Step 1: Cell Seeding. Seed mammalian cells (e.g., HepG2) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Causality: This incubation period allows cells to re-adhere and enter the logarithmic growth phase, which is the state most sensitive to metabolic disruptors.
-
-
Step 2: Compound Dosing. Perform a 10-point serial dilution of the compound (0.1 μM to 100 μM). Ensure the final DMSO concentration never exceeds 0.5% v/v.
-
Causality: DMSO concentrations above 0.5% induce solvent-mediated cytotoxicity, which would falsely artificially lower the apparent CC 50 of the coumarin derivative.
-
-
Step 3: Resazurin Addition. After 48 hours of compound exposure, add Resazurin reagent (10% v/v) and incubate for 2 to 4 hours.
-
Causality: Resazurin is chosen over MTT because it is non-toxic and is reduced to highly fluorescent resorufin only by metabolically active cells. This avoids the artifact-prone solubilization step required for MTT formazan crystals.
-
-
Step 4: Fluorescence Measurement. Read the plate at Excitation 560 nm / Emission 590 nm.
-
Self-Validation Mechanism: Include a cell-free blank (media + resazurin) to subtract background fluorescence, and a 100% death control (1% Triton X-100) to define the maximum inhibition baseline.
Fig 2. High-throughput fluorometric workflow for in vitro cell viability and IC50 determination.
Conclusion
The compound 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is a highly optimized scaffold that leverages lipophilic anchoring and steric shielding to engage mitochondrial targets. By utilizing rigorous, self-validating in vitro protocols, researchers can accurately map its biological profile, paving the way for its application as a chemical probe or a lead compound in the development of novel antifungal and therapeutic agents.
References
-
PubChem - NIH: Coumoxystrobin | C26H28O6 | CID 45380432[1]. Available at:[Link]
-
University of Hertfordshire - AERU: Coumoxystrobin (Ref: SYP 3375)[4]. Available at:[Link]
-
Journal of Agricultural and Food Chemistry - ACS Publications: Discovery of a Class of Novel Succinate Dehydrogenase Inhibitors Containing a Coumarin Structure[2]. Available at:[Link]
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molecular docking and binding affinity studies of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
An In-Depth Technical Guide to the Molecular Docking and Binding Affinity Studies of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting molecular docking and binding affinity studies on the novel coumarin derivative, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. Coumarins represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Given the nascent state of research on this specific derivative, in silico computational methods are indispensable for predicting its potential biological targets and elucidating its mechanism of action at the molecular level. This document serves as a guide for researchers and drug development professionals, detailing a robust, step-by-step methodology for ligand and protein preparation, target identification, docking simulation, and post-simulation analysis. By explaining the causality behind each experimental choice, this guide aims to equip scientists with the expertise to perform predictive, accurate, and insightful computational analyses that can significantly accelerate the drug discovery pipeline.[3][4]
Introduction: The Convergence of a Privileged Scaffold and Predictive Science
The Coumarin Nucleus: A Foundation of Pharmacological Diversity
The coumarin, or 2H-chromen-2-one, nucleus is a benzopyrone structure found in numerous natural products and synthetic compounds.[2] Its derivatives are celebrated for their vast and potent pharmacological activities, including anticoagulant, anticancer, antiviral, antioxidant, antimicrobial, and neuroprotective effects.[1][5][6] The versatility of the coumarin scaffold, which allows for substitutions at various positions, makes it a unique and highly valuable starting point for drug design and development.[5] This inherent potential underscores the importance of exploring novel derivatives like the one central to this guide.
Compound Profile: 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
The subject of this guide is a specific coumarin derivative featuring a butyl group at position 3, a methyl group at position 4, and a prop-2-en-1-yloxy (allyloxy) group at position 7. Each of these substitutions can critically influence the molecule's pharmacokinetic and pharmacodynamic properties. The lack of extensive published data on this compound makes it a prime candidate for initial exploration through computational methods. In silico analysis provides a cost-effective and rapid means to generate testable hypotheses regarding its biological function.[7]
The Strategic Role of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). Its primary goals are to forecast the binding mode and estimate the binding affinity, typically expressed in kcal/mol.[3] A lower binding energy value signifies a more stable and favorable interaction. In modern drug discovery, docking is used in over 90% of pipelines to screen vast virtual libraries, prioritize lead candidates for synthesis, and understand structure-activity relationships (SAR) at an atomic level, thereby saving significant time and experimental resources.[4]
Target Identification: A Predictive Approach for a Novel Ligand
For a novel compound without established biological activity, target identification is a critical first step. The strategy relies on predicting potential protein targets based on the principle of chemical similarity—that structurally similar molecules often interact with similar proteins.
Rationale and Target Selection
Tools such as SwissTargetPrediction are invaluable for this purpose, leveraging a vast database of known ligand-protein interactions.[1] Based on the activities of known coumarin derivatives, we can hypothesize that 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one may interact with proteins implicated in cancer, viral diseases, or neurological disorders.[5][6][8] For this guide, we will consider three high-impact protein targets:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key regulator of cell proliferation, its inhibition is a validated strategy in cancer therapy. Certain coumarin derivatives have shown inhibitory activity against EGFR.[8] (PDB ID: 6LUD)
-
SARS-CoV-2 Main Protease (Mpro or 3CLpro): An essential enzyme for the replication of the SARS-CoV-2 virus. Coumarins have been investigated as potential inhibitors of this viral target.[5] (PDB ID: 6LU7)
-
Monoamine Oxidase B (MAO-B): An enzyme involved in the degradation of neurotransmitters. Its inhibition is a therapeutic approach for neurodegenerative diseases like Parkinson's, and coumarins are a known class of MAO-B inhibitors.[6][9] (PDB ID: 2V5Z)
A Validated Methodology for In-Silico Analysis
This section outlines a detailed, step-by-step protocol for conducting molecular docking studies. The workflow is designed to be self-validating and is grounded in established best practices.[10][11]
Essential Software and Resources
-
Molecular Visualization: UCSF Chimera or PyMOL
-
Docking Software: AutoDock Vina
-
Ligand/Protein Preparation: AutoDock Tools (MGLTools)
-
Structure Databases: RCSB Protein Data Bank (PDB), PubChem
Experimental Protocol: Ligand Preparation
-
Structure Generation: Obtain the 2D structure of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. Convert it to a 3D structure using a tool like ChemDraw or the PubChem Sketcher.
-
Energy Minimization: The initial 3D conformer must be optimized to its lowest energy state. This is a critical step to ensure a realistic ligand conformation. Use the MMFF94 force field for minimization.
-
File Format Conversion: Save the minimized structure in a PDB format.
-
Preparation for Docking: Using AutoDock Tools, add polar hydrogens, compute Gasteiger charges, and merge non-polar hydrogens.[10] Save the final prepared ligand in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Download the 3D crystal structures of the selected targets (e.g., 6LUD, 6LU7, 2V5Z) from the RCSB PDB database.[11]
-
Structure Cleaning (Causality): The raw PDB file contains non-essential molecules. It is crucial to delete water molecules, co-crystallized ligands, and any non-interacting ions.[10] This is because these molecules can occupy the binding site and sterically hinder the docking of the new ligand.
-
Protein Repair and Optimization: Add polar hydrogens to satisfy valence requirements. Repair any missing side chains or atoms using the tools within UCSF Chimera or other protein preparation wizards.
-
Preparation for Docking: As with the ligand, use AutoDock Tools to add Gasteiger charges and merge non-polar hydrogens. Save the prepared protein in the PDBQT format.
Graphviz Diagram: Molecular Docking Workflow
Caption: A flowchart illustrating the key stages of a molecular docking experiment, from initial molecule preparation to final results analysis.
Experimental Protocol: Docking Simulation and Analysis
-
Grid Box Definition: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses. This box must encompass the entire active site of the target protein. The coordinates can be determined from the position of a co-crystallized ligand in the original PDB file or identified using site-finder tools.[11]
-
Configuration and Execution: Create a configuration text file that specifies the file paths for the prepared ligand and protein, the coordinates and dimensions of the grid box, and the exhaustiveness parameter. Exhaustiveness controls the computational effort; a value of 8 is standard, but higher values can increase accuracy at the cost of time. Execute the docking run using the AutoDock Vina command-line interface.
-
Post-Docking Analysis:
-
Binding Affinity: The primary output is a table of binding modes ranked by their affinity scores (in kcal/mol). The top-ranked pose with the lowest energy is considered the most probable binding mode.
-
Pose Visualization: Load the protein and the docked ligand poses into UCSF Chimera or PyMOL. Analyze the top-ranked pose to understand its orientation within the active site.
-
Interaction Mapping: Identify and measure key non-covalent interactions, such as hydrogen bonds (typically < 3.5 Å), hydrophobic interactions, and pi-pi stacking. These interactions are fundamental to the stability of the protein-ligand complex.
-
Hypothetical Results and Data Presentation
To illustrate how results should be presented, this section contains hypothetical data for our compound against the selected targets.
Table 1: Predicted Binding Affinities
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD (Å) |
| EGFR Tyrosine Kinase | 6LUD | -9.2 | 1.8 |
| SARS-CoV-2 Mpro | 6LU7 | -7.8 | 2.1 |
| Monoamine Oxidase B | 2V5Z | -8.5 | 1.5 |
| Note: RMSD (Root Mean Square Deviation) values below 2.0 Å are generally considered indicative of a successful and reliable docking pose.[12] |
Table 2: Key Amino Acid Interactions for Top Pose with EGFR (PDB: 6LUD)
| Interacting Residue | Interaction Type | Distance (Å) |
| MET793 | Hydrogen Bond (with coumarin carbonyl) | 2.9 |
| LEU718 | Hydrophobic | - |
| VAL726 | Hydrophobic | - |
| ALA743 | Hydrophobic (with butyl chain) | - |
| LEU844 | Hydrophobic (with butyl chain) | - |
| LYS745 | Pi-Cation | 4.1 |
Discussion and Scientific Insights
Interpreting Binding Affinities
The hypothetical binding affinity of -9.2 kcal/mol against EGFR suggests a strong and favorable interaction, potentially more potent than the -7.8 kcal/mol predicted for SARS-CoV-2 Mpro. These scores provide a quantitative basis for prioritizing which therapeutic area to pursue for experimental validation. These values should be compared against the binding affinities of known inhibitors for the same targets to contextualize the predicted potency.
Gaining Structure-Activity Relationship (SAR) Insights
From the hypothetical interactions in Table 2, we can infer that the butyl chain at position 3 is crucial for binding to EGFR, as it engages in hydrophobic interactions with residues ALA743 and LEU844. The carbonyl oxygen of the coumarin core acts as a hydrogen bond acceptor with the backbone of MET793. This level of detail is invaluable for guiding future chemical modifications to enhance potency or selectivity.
Acknowledging the Limitations
It is imperative to recognize that molecular docking is a predictive model. Key limitations include:
-
Protein Rigidity: Standard docking often treats the protein as a rigid structure, which is not always biologically accurate. Techniques like ensemble docking can address this by using multiple protein conformations.
-
Scoring Function Inaccuracies: Scoring functions are approximations and may not perfectly replicate the complex thermodynamics of binding.
-
Solvation Effects: The role of water is often simplified or ignored.
Therefore, the results from molecular docking must be treated as robust hypotheses that require validation through in vitro biological assays, such as enzyme inhibition or cell viability assays.[8]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the molecular docking and binding affinity analysis of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. By leveraging this in silico protocol, researchers can efficiently predict potential biological targets, understand molecular interactions, and generate data-driven hypotheses.
The logical next steps following this computational analysis would be:
-
Chemical Synthesis: Synthesize the compound to enable experimental testing.
-
In Vitro Validation: Perform enzymatic or cell-based assays against the top-predicted targets (e.g., EGFR kinase assay) to confirm the in silico predictions.
-
Lead Optimization: Based on the initial biological results and the SAR insights from docking, design and synthesize new analogs with improved potency and pharmacokinetic properties.
By integrating computational and experimental approaches, the path from a novel compound to a viable drug candidate can be navigated with greater efficiency and a higher probability of success.
References
- Advances and applications of binding affinity prediction methods in drug discovery. (n.d.). Google Scholar.
- Molecular Docking Tutorial. (n.d.). University of Palermo.
- Machine learning methods for protein-protein binding affinity prediction in protein design. (n.d.). Frontiers in Molecular Biosciences.
- Rojas-S, J. S., et al. (2022). In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. Pharmaceuticals.
- Kropp, K. (2022). Molecular Docking Experiments. Chemistry LibreTexts.
- Design and in silico study of the novel coumarin derivatives against SARS-CoV-2 main enzymes. (2021). Journal of Biomolecular Structure and Dynamics.
- Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2025). arXiv.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- Structure-based methods for binding mode and binding affinity prediction for peptide-MHC complexes. (n.d.). Frontiers in Immunology.
- IN-SILICO DESIGN, SYNTHESIS AND CHARACTERIZATION OF NOVEL COUMARIN DERIVATIVES AS EGFR INHIBITORS. (2025). International Journal of Pharmaceutical Sciences and Research.
- Wang, L., et al. (2021). Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. MDPI.
- IN-SILICO STUDIES AND SYNTHESIS OF COUMARIN DERIVATIVES WITH PROMISING ANTICOAGULANT ACTIVITY. (2025). Journal of Survey in Fisheries Sciences.
- COUMARIN DERIVATIVES HAVING DIFFERENT BIOLOGICAL ACTIVITIES. (n.d.). International Journal of Research and Technology.
- In Silico Design of Novel 2H-Chromen-2-one Derivatives as Potent and Selective MAO-B Inhibitors. (n.d.). University of Bari Aldo Moro.
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Photophysical Characterization of 3-Butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one: An In-Depth Technical Guide
Executive Summary & Structural Rationale
The compound 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (often referred to as 7-allyloxy-3-butyl-4-methylcoumarin) is a highly functionalized derivative of the coumarin fluorophore family. By integrating an electron-donating 7-allyloxy group, a sterically demanding 3-butyl chain, and a stabilizing 4-methyl group, this molecule is engineered for advanced applications in fluorescent probing and photo-responsive materials. This whitepaper details its photophysical behavior, providing drug development professionals and materials scientists with a rigorous, self-validating framework for its spectral characterization.
Mechanistic Photophysics: The ICT Paradigm
The fluorescence of 7-oxygenated coumarins is fundamentally governed by an Intramolecular Charge Transfer (ICT) mechanism[1].
-
The 7-Allyloxy Group: The ether oxygen at the 7-position possesses lone pairs that conjugate with the coumarin π -system. Upon photon absorption, electron density shifts from this donor moiety toward the electron-withdrawing lactone carbonyl. This ICT significantly lowers the energy of the first excited singlet state ( S1 ), red-shifting the absorption maximum ( λabs ) to the near-UV region (~320–330 nm) compared to an unsubstituted coumarin core[2]. Furthermore, the terminal alkene of the prop-2-en-1-yloxy group provides a bio-orthogonal handle capable of undergoing[2+2] cycloaddition under prolonged UV irradiation, enabling photo-crosslinking[3].
-
The 3-Butyl and 4-Methyl Groups: While the 4-methyl group stabilizes the coumarin core, the 3-butyl chain plays a critical role in modulating the molecule's supramolecular behavior. In highly concentrated solutions or solid-state matrices, planar fluorophores often suffer from Aggregation-Caused Quenching (ACQ) due to non-radiative decay pathways induced by π−π stacking. The bulky 3-butyl group sterically hinders this face-to-face stacking, preserving the fluorescence quantum yield ( ΦF ) in lipophilic environments.
Quantitative Spectral Data
The following table synthesizes the expected photophysical parameters based on the well-documented behavior of the structurally analogous 7-alkoxy-4-methylcoumarin scaffold[1],[4].
| Photophysical Parameter | Value / Range | Experimental Condition |
| Absorption Maximum ( λabs ) | 320 – 325 nm | Methanol / Ethanol, 298 K |
| Emission Maximum ( λem ) | 385 – 395 nm | Methanol / Ethanol, 298 K |
| Molar Extinction Coefficient ( ϵ ) | ∼1.8×104 M−1cm−1 | Methanol, 298 K |
| Stokes Shift | 60 – 75 nm | Solvent dependent (Higher in polar solvents) |
| Fluorescence Quantum Yield ( ΦF ) | 0.45 – 0.60 | Relative to Quinine Sulfate standard |
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to when characterizing this compound.
Protocol A: UV-Vis Absorption Spectroscopy
Causality: Accurate determination of λabs is required to identify the optimal excitation wavelength for fluorescence, thereby maximizing the signal-to-noise ratio without inducing photobleaching or triggering the allyl group's cross-linking pathway.
-
Preparation: Dissolve the compound in spectroscopic-grade methanol to create a 1.0×10−3 M stock solution.
-
Dilution & Validation: Dilute the stock to a working concentration of 1.0×10−5 M.
-
Self-Validation Step: Measure the absorbance. It must fall between 0.1 and 1.0. If it exceeds 1.0, the measurement violates the linear range of the Beer-Lambert Law due to molecular shadowing and stray light effects; dilute further.
-
-
Measurement: Record the spectrum from 250 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. Always run a pure solvent blank in the reference cuvette to automatically correct for baseline drift and solvent absorption.
Protocol B: Steady-State Fluorescence & Quantum Yield Determination
Causality: Fluorescence measurements are highly susceptible to the Inner Filter Effect (IFE), where a high concentration of the fluorophore re-absorbs its own emitted light, artificially suppressing the measured quantum yield[1].
-
Sample Preparation: Dilute the sample until the absorbance at the chosen excitation wavelength ( λexc=325 nm) is strictly <0.05 . This ultra-low concentration is the physical safeguard against IFE.
-
Emission Scan: Excite the sample at 325 nm and record the emission spectrum from 340 nm to 600 nm. Ensure the excitation and emission slit widths are optimized (typically 2.5 to 5.0 nm bandpass) to prevent detector saturation.
-
Quantum Yield Calculation: Use the comparative method against a known standard (e.g., Quinine Sulfate in 0.1 M H2SO4 , ΦF=0.54 ).
-
Self-Validation Step: Prepare five dilutions of both the sample and the standard (all with Abs <0.05 ). Plot the integrated fluorescence intensity against absorbance. A strictly linear fit ( R2>0.99 ) validates that the system is free from aggregation and IFE. The quantum yield is derived from the ratio of the slopes of these linear plots.
-
Pathway Visualization
The following diagram illustrates the photophysical pathways of the molecule, highlighting the transition from the ground state through the ICT state, alongside the alternative photo-crosslinking mechanism of the allyl group.
Fig 1: Jablonski diagram of ICT and photo-crosslinking pathways in the coumarin derivative.
Applications in Drug Development & Materials Science
The unique structural triad of this molecule—the fluorescent coumarin core, the lipophilic 3-butyl chain, and the reactive 7-allyloxy handle—makes it a versatile tool. In drug development, it serves as a highly lipophilic fluorescent probe for tracking lipid droplet accumulation or membrane dynamics. In materials science, the terminal alkene of the 7-allyloxy group allows the molecule to be covalently grafted onto polymer backbones via thiol-ene click chemistry or direct UV-initiated [2+2] cycloaddition, creating smart, photo-responsive, and self-reporting hydrogels or nanoparticles[3],[5].
References
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ACS Publications. "Silylated Coumarin Dyes in Sol−Gel Hosts. 1. Structure and Environmental Factors on Fluorescent Properties." Chemistry of Materials.[Link]
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Royal Society of Chemistry. "UV-driven self-replenishing liquid-infused surface with promising anti-algal adhesion performance." RSC Advances.[Link]
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A Technical Guide to the Preliminary Cytotoxicity Screening of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one in Cancer Cell Lines
Abstract
This technical guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity assessment of the novel coumarin derivative, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. Coumarins represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including significant anticancer potential.[1][2] The preliminary screening of new analogues is a critical first step in the drug discovery pipeline, designed to identify compounds with potent cytotoxic or cytostatic effects against cancer cells.[3][4] This document outlines the scientific rationale, detailed experimental protocols for two robust and complementary assays (MTT and SRB), and best practices for data analysis and interpretation. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and the generation of reliable data to guide further preclinical development.
Introduction: The Rationale for Screening a Novel Coumarin Derivative
Coumarins (2H-1-benzopyran-2-ones) are a large class of natural and synthetic compounds recognized for their diverse pharmacological properties.[1] In oncology, coumarin derivatives have emerged as promising therapeutic candidates due to their ability to modulate multiple oncogenic pathways.[5] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest at key checkpoints, and the inhibition of critical signaling cascades such as PI3K/Akt/mTOR.[2][6][7]
The subject of this guide, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one, is a novel synthetic coumarin. Its structural features—a butyl group at position 3, a methyl group at position 4, and an allyloxy group at position 7—are designed to potentially enhance its lipophilicity and interaction with biological targets compared to simpler coumarins. Given the established anticancer potential of the coumarin scaffold, a systematic evaluation of this new derivative's effect on cancer cell viability is a logical and necessary step.
Preliminary cytotoxicity screening serves as the foundational assay in this process.[4] It aims to determine the concentration range at which the compound affects cell viability and to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[8] This guide details a dual-assay approach to provide a robust initial assessment.
Foundational Principles: Assay Selection and Experimental Design
To ensure the trustworthiness of preliminary screening data, employing assays with different detection principles is a prudent strategy. This approach mitigates the risk of compound interference with a single assay's chemistry and provides a more comprehensive picture of the compound's biological effect. We recommend a parallel screening workflow using the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell population.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[4][9]
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[10][11] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.[10] Because it is a protein stain, it is less prone to interference from compounds that might affect mitochondrial function without immediately causing cell death.[11]
The selection of cancer cell lines is equally critical and should be guided by the research objectives.[12][13] For a preliminary screen, a panel of well-characterized cell lines from different cancer types provides an initial indication of the compound's spectrum of activity.[14]
Potential Mechanisms of Action
Based on extensive research into the coumarin class, this screening is predicated on the hypothesis that 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one may elicit its cytotoxic effects through one or more established mechanisms.
Caption: Potential anticancer mechanisms of coumarin derivatives.
Detailed Experimental Protocols
Reproducibility in cytotoxicity screening is contingent on meticulous execution of protocols.[15] The following sections provide step-by-step methodologies.
Materials and Reagents
-
Test Compound: 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
-
Cell Lines: A panel such as:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HeLa (Cervical Adenocarcinoma)
-
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: DMSO (cell culture grade), MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol), SRB solution (0.4% w/v in 1% acetic acid), Trichloroacetic acid (TCA), Trypsin-EDTA, PBS, 10 mM Tris base solution.
General Workflow
The overall experimental process follows a standardized sequence applicable to both MTT and SRB assays.
Caption: Standard workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Assay
This protocol is adapted from standard methodologies.[9][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare a 2X concentrated serial dilution of the test compound in serum-free medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16][17]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
Protocol 2: Sulforhodamine B (SRB) Assay
This protocol is based on the method developed by the National Cancer Institute (NCI).[11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[18]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, serum proteins, and unbound dye.[18] Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11] Air dry the plates again until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at approximately 560-580 nm.
Data Analysis and Presentation
Calculation of Cell Viability
For both assays, the percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The 'Blank' wells contain medium but no cells and are used to subtract the background absorbance of the medium and assay reagents.
Determination of IC50
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is then used to fit a dose-response curve and calculate the concentration that elicits a 50% reduction in cell viability.
Data Presentation
Clear and concise presentation of data is crucial for interpretation.[19] A summary table of the calculated IC50 values is the standard method for presenting preliminary cytotoxicity data.
Table 1: Illustrative Cytotoxicity Data for 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) ± SD* |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 12.5 ± 1.4 |
| SRB | 48 | 14.1 ± 1.9 | ||
| A549 | Lung Carcinoma | MTT | 48 | 21.8 ± 2.5 |
| SRB | 48 | 24.3 ± 3.1 | ||
| HeLa | Cervical Adenocarcinoma | MTT | 48 | 9.7 ± 1.1 |
| SRB | 48 | 10.5 ± 1.3 |
*SD: Standard Deviation from three independent experiments. Note: This data is hypothetical and for illustrative purposes only.
Interpretation and Future Directions
The hypothetical results in Table 1 would suggest that 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one exhibits dose-dependent cytotoxicity against all three cancer cell lines, with the highest potency observed in the HeLa cell line. The close agreement between the MTT and SRB assay results would enhance confidence in the data, suggesting the observed effect is not an artifact of mitochondrial interference.
Based on such preliminary findings, the following steps would be recommended:
-
Selectivity Screening: Test the compound against a non-cancerous cell line (e.g., human fibroblasts) to determine its cancer-selectivity index.[12]
-
Mechanism of Action Studies: If the compound shows promising potency and selectivity, further assays can be conducted to elucidate its mechanism. These could include cell cycle analysis by flow cytometry or apoptosis assays (e.g., Annexin V/PI staining).[14]
-
Broader Screening: Expand the screening to a larger panel of cancer cell lines to better understand its spectrum of activity.
Conclusion
This technical guide provides a robust, scientifically grounded framework for the preliminary in vitro cytotoxicity screening of the novel coumarin derivative 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. By employing complementary assays, adhering to detailed protocols, and utilizing standardized data analysis methods, researchers can generate reliable and reproducible data. This initial screen is a pivotal decision-making point in the drug discovery process, and the quality of this foundational data is paramount for the successful identification and development of new anticancer therapeutics.[3][4]
References
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Benci, K., Mandić, L., Suhina, T., Sedić, M., Klobučar, M., & Kralj, M. (2012). In Silico Design of Novel 2H-Chromen-2-one Derivatives as Potent and Selective MAO-B Inhibitors. Uniba.it. Available at: [Link]
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Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]
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Annunziata, F., Pinna, C., & Dallavalle, S. (2019). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules. Available at: [Link]
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Stanc-Lotter, H., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. International Journal of Molecular Sciences. Available at: [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]
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Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax. Available at: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals. Available at: [Link]
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ResearchGate. (2022). (PDF) Preparation and in Vitro Cytotoxic Evaluation Studies of 2- Methyl-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-but-2-en-1-al, an Analogue of Osthol. ResearchGate. Available at: [Link]
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MDPI. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. Available at: [Link]
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Sahoo, S. K., et al. (2020). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry. Available at: [Link]
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Frontiers. (2024). A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Frontiers in Pharmacology. Available at: [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]
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Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]
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IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available at: [Link]
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Royal Society of Chemistry. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. Available at: [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
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ACS Publications. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology. Available at: [Link]
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Al-Warhi, T., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules. Available at: [Link]
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Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. Available at: [Link]
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ACS Omega. (n.d.). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. ACS Omega. Available at: [Link]
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Naik, C. G., Malik, G. M., & Parekh, H. M. (2016). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of the Brazilian Chemical Society. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link]
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A Researcher's Guide to Investigating the Mechanism of Action of 3-Butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one: A Proposed Framework
Disclaimer: The compound 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is not extensively characterized in publicly available scientific literature. Therefore, this guide presents a hypothesis-driven framework for elucidating its mechanism of action. The proposed pathways and experimental protocols are based on the well-documented activities of structurally similar coumarin derivatives. This document is intended to serve as a strategic roadmap for researchers initiating studies on this specific molecule.
Executive Summary
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are recognized for their vast and diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4] The specific derivative, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one, possesses a unique substitution pattern that suggests potential as a bioactive agent. This guide outlines a systematic, hypothesis-driven approach to investigate its mechanism of action. We will focus on a plausible and well-documented anticancer mechanism for coumarins: the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.[5][6] This document provides a comprehensive workflow, from initial in vitro enzyme and cellular assays to detailed signaling pathway analysis, complete with validated experimental protocols and data presentation formats, to guide researchers in drug discovery and development.
Part 1: Introduction to the Coumarin Scaffold and the Target Compound
The coumarin nucleus is a versatile scaffold in medicinal chemistry, with both natural and synthetic derivatives demonstrating high biological activity and relatively low toxicity.[6] These compounds have been shown to induce apoptosis, inhibit cancer cell proliferation, and suppress angiogenesis.[5][7][8] The core structure of the target compound is a 2H-chromen-2-one, featuring key substituents that are predicted to influence its bioactivity:
-
C3-Butyl Group: Substitution at the C3 position is known to be critical for various biological activities in coumarins.[9][10]
-
C4-Methyl Group: The methyl group at C4 is a common feature in many bioactive coumarins.[2][11]
-
C7-prop-2-en-1-yloxy (Allyloxy) Group: Alkoxy groups at the C7 position are frequently associated with enhanced anticancer and enzyme inhibitory activities.[12]
Given these structural features, it is reasonable to hypothesize that 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one functions as an anticancer agent.
Part 2: A Hypothesis-Driven Approach to the Mechanism of Action
Primary Hypothesis: 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and induction of apoptosis.
The PI3K/Akt/mTOR pathway is a central signaling cascade that is often hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[5] Many coumarin derivatives have been reported to modulate this pathway, making it a logical starting point for investigation.[5][6] Inhibition of this pathway would disrupt downstream signaling, affecting key proteins involved in cell cycle regulation and apoptosis.
Proposed Signaling Pathway and Point of Intervention
The diagram below illustrates the proposed mechanism. The compound is hypothesized to interfere with the phosphorylation cascade, likely at the level of PI3K or Akt, preventing the activation of downstream effectors like mTOR. This leads to the de-repression of pro-apoptotic proteins and cell cycle inhibitors.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by the target compound.
Part 3: Experimental Validation Workflow
A multi-step experimental approach is required to validate the proposed mechanism of action. This workflow progresses from broad cellular effects to specific molecular target interactions.
Experimental Workflow Diagram
Caption: A stepwise workflow for validating the proposed mechanism of action.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on relevant cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: This initial screen is fundamental to confirm that the compound possesses anticancer activity and to establish effective concentration ranges for subsequent, more detailed mechanistic assays. Cell lines known for PI3K/Akt pathway dependency (e.g., MCF-7 breast cancer, A549 lung cancer) are appropriate models.[6][13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PI3K inhibitor).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation:
| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data |
| PC-3 | Experimental Data | Experimental Data |
Protocol 2: Analysis of Apoptosis and Cell Cycle
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.
Rationale: Inhibition of the PI3K/Akt pathway is known to trigger apoptosis and cause cell cycle arrest, typically at the G1/S or G2/M phase.[1][5] Flow cytometry using Annexin V/Propidium Iodide (PI) staining and cell cycle analysis provides quantitative data on these cellular fates.
Step-by-Step Methodology:
-
Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining (Apoptosis): Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.
-
Staining (Cell Cycle): Fix cells in cold 70% ethanol. Wash and resuspend in PBS containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Objective: To directly measure the effect of the compound on the phosphorylation status of key proteins within the target signaling pathway.
Rationale: A hallmark of pathway inhibition is a decrease in the phosphorylated (active) forms of key kinases. This experiment provides direct evidence of target engagement at the cellular level.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound at IC50 concentration for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
β-Actin (as a loading control)
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Part 4: Concluding Remarks and Future Directions
This guide provides a foundational strategy for elucidating the mechanism of action of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. The proposed experiments will systematically test the hypothesis that this compound exerts anticancer effects through the inhibition of the PI3K/Akt/mTOR pathway. Positive results from this workflow would provide strong evidence for this mechanism and justify further preclinical development.
Future studies could include:
-
Direct Enzyme Inhibition Assays: To confirm if the compound directly inhibits PI3K or Akt isoforms.[15][16]
-
Angiogenesis Assays: To investigate if the compound inhibits the formation of new blood vessels, a process often regulated by the PI3K/Akt pathway.[6]
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize potency and selectivity.
By following this structured and hypothesis-driven approach, researchers can efficiently and rigorously characterize the bioactivity of this novel coumarin derivative, contributing valuable knowledge to the field of cancer drug discovery.
References
- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC. (n.d.). National Center for Biotechnology Information.
- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - Semantic Scholar. (n.d.). Semantic Scholar.
- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2025, October 23). MDPI.
- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (2025, May 1). ResearchGate.
- An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. (2022, February 28). MDPI.
- Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations. (n.d.). Frontiers Media.
- Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. (n.d.). Iraqi National Journal of Chemistry.
- Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. (2021, June 5). MDPI.
- Synthesis of Coumarin Derivatives as Versatile Scaffolds for GSK-3β Enzyme Inhibition. (2020, February 27). Bentham Science.
- Synthesis and Analysis of 3-Substituted Coumarins. (n.d.). Digital Commons @ the Georgia Academy of Science.
- Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure - PMC. (n.d.). National Center for Biotechnology Information.
- The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide for Researchers. (n.d.). BenchChem.
- In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives. (n.d.). BenchChem.
- Bioactivity of 7-Hydroxy 4-Methyl Coumarin. (2019, April 10). International Journal of Current Microbiology and Applied Sciences.
- Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. (n.d.). ResearchGate.
- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021, March 16). MDPI.
- Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (2023, March 22). Frontiers Media.
- Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. (2017, April 25). Oriental Journal of Chemistry.
- Recent Trends in the Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids. (2024, February 27). MDPI.
- A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. (2023, March 29). MDPI.
- Structures and in vitro data for (A) 7‐alkoxy‐4‐methylcoumarins 6–15, 29–32. (n.d.). ResearchGate.
- Discovery of a novel class of potent coumarin monoamine oxidase B inhibitors: development and biopharmacological profiling of 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772) as a highly potent, selective, reversible, and orally active monoamine oxidase B inhibitor. (2009, November 12). Journal of Medicinal Chemistry.
- In Silico Design of Novel 2H-Chromen-2-one Derivatives as Potent and Selective MAO-B Inhibitors. (n.d.). Università degli Studi di Bari Aldo Moro.
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- 16. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Synthesis Protocol for 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of the coumarin derivative, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. Coumarins are a significant class of benzopyrone compounds with broad applications in pharmaceuticals, agrochemicals, and as fluorescent probes.[1][2][3][4] This protocol is designed for researchers in organic synthesis and drug development, detailing a robust two-step synthetic pathway. The synthesis commences with an acid-catalyzed Pechmann condensation to construct the core coumarin scaffold, followed by a Williamson ether synthesis to introduce the allyloxy functional group.[5][6][7] This guide emphasizes scientific causality, safety, and reproducibility, providing expert insights into critical procedural choices and potential challenges.
Introduction
The target molecule, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one, is a polysubstituted coumarin. The synthetic strategy is designed for efficiency and modularity. The core 3-butyl-7-hydroxy-4-methyl-2H-chromen-2-one intermediate is first assembled via the Pechmann condensation, a classic and highly versatile method for coumarin synthesis.[1][5] This reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl 2-butylacetoacetate) under acidic conditions.[8] The subsequent functionalization of the 7-hydroxy group is achieved through a Williamson ether synthesis, a reliable method for forming ethers by reacting an alkoxide with an alkyl halide.[7][9] This two-step approach allows for the late-stage introduction of the allyloxy group, a common motif in biologically active molecules.
Overall Synthetic Workflow
The synthesis is performed in two primary stages as depicted below. The initial Pechmann condensation forms the key hydroxycoumarin intermediate, which is then isolated and purified before proceeding to the allylation step.
Caption: High-level overview of the two-step synthesis protocol.
Part 1: Synthesis of 3-butyl-7-hydroxy-4-methyl-2H-chromen-2-one (Intermediate)
This stage employs the Pechmann condensation, which is among the most straightforward methods for preparing 4-substituted coumarins from simple precursors.[1][5] The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[6][10]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Resorcinol | C₆H₆O₂ | 110.11 | 50 | 5.51 g | Substrate (1.0 eq) |
| Ethyl 2-butylacetoacetate | C₁₀H₁₈O₃ | 186.25 | 55 | 10.24 g (10.5 mL) | β-ketoester (1.1 eq) |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | - | ~25 mL | Catalyst and dehydrating agent |
| Ice | H₂O | 18.02 | - | ~500 g | For reaction quenching/precipitation |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | As needed | Recrystallization solvent |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (5.51 g, 50 mmol) and ethyl 2-butylacetoacetate (10.24 g, 55 mmol).
-
Catalyst Addition: Place the flask in an ice-water bath to manage the exothermic reaction. Slowly and carefully, add concentrated sulfuric acid (~25 mL) dropwise to the stirred mixture over 15-20 minutes. The mixture will become a thick, viscous slurry.
-
Expert Insight: The slow addition of sulfuric acid while cooling is critical to prevent charring and the formation of undesired sulfonated byproducts. Sulfuric acid's role is to protonate the ketoester, facilitating the initial electrophilic aromatic substitution onto the activated resorcinol ring.[8]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Work-up and Isolation: After the reaction is complete, slowly pour the viscous mixture into a beaker containing 500 mL of crushed ice with constant, vigorous stirring. A solid precipitate will form.[11][12]
-
Purification:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This step is crucial to remove all traces of sulfuric acid.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the dried solid from 95% ethanol to yield the pure intermediate as a white or off-white solid.[10]
-
-
Characterization: Determine the yield and characterize the product using NMR, IR, and Mass Spectrometry to confirm the structure of 3-butyl-7-hydroxy-4-methyl-2H-chromen-2-one.
Part 2: Synthesis of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (Final Product)
This step involves the O-alkylation of the phenolic hydroxyl group of the coumarin intermediate via the Williamson ether synthesis.[9] This is a classic Sₙ2 reaction where the phenoxide, generated in-situ by a mild base, acts as a nucleophile attacking the electrophilic allyl bromide.[7][13][14]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 3-butyl-7-hydroxy-4-methyl-2H-chromen-2-one | C₁₄H₁₆O₃ | 232.27 | 10 | 2.32 g | Intermediate (1.0 eq) |
| Allyl Bromide | C₃H₅Br | 120.98 | 15 | 1.81 g (1.3 mL) | Alkylating agent (1.5 eq) |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 20 | 2.76 g | Base (2.0 eq) |
| Acetone | C₃H₆O | 58.08 | - | 100 mL | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | Extraction solvent |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | As needed | For washing |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add the intermediate (2.32 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and 100 mL of acetone.
-
Addition of Alkylating Agent: Stir the suspension vigorously and add allyl bromide (1.81 g, 15 mmol) dropwise.
-
Expert Insight: Anhydrous potassium carbonate is a suitable mild base for deprotonating the phenolic hydroxyl without hydrolyzing the ester (lactone) ring. Acetone is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophilic phenoxide anion, enhancing its reactivity.[9] The use of excess base and alkylating agent helps drive the reaction to completion.
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56 °C) with continuous stirring for 6-8 hours. Monitor the reaction's completion by TLC.
-
Work-up and Isolation:
-
After cooling to room temperature, filter off the potassium carbonate and other inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted starting material, deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent or by recrystallization from a suitable solvent like ethanol/water.
-
-
Characterization: Dry the final pure product under vacuum. Determine the final yield and confirm the structure of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one by NMR, IR, and Mass Spectrometry.
Caption: Simplified overview of the core chemical transformations.
Safety Precautions
-
All procedures must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive and a strong oxidizing agent. Handle with extreme care, avoiding contact with skin and eyes. Always add acid to other reagents slowly.
-
Allyl Bromide: It is a lachrymator, toxic, and flammable. Handle only in a fume hood.
-
Solvents: Acetone and ethyl acetate are flammable. Avoid open flames and sparks.
References
-
Gadkhe, S. A., et al. (2017). Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278. Available at: [Link]
-
MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 978-995. Available at: [Link]
-
Arkivoc. (2020). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2020(5), 153-167. Available at: [Link]
-
RSC Publishing. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(50), 31637-31665. Available at: [Link]
-
ACS Publications. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(18), 9036-9042. Available at: [Link]
-
PMC. (n.d.). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
PMC. (n.d.). 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing. National Center for Biotechnology Information. Available at: [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry, 33(2). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
-
ResearchGate. (2018). 4-Methylumbelliferone And Its Derived Compounds: A Brief Review Of Their Cytotoxicity. Available at: [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Available at: [Link]
-
AWS. (n.d.). Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. Available at: [Link]
-
Jetir.org. (n.d.). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Available at: [Link]
-
Uniba.it. (n.d.). In Silico Design of Novel 2H-Chromen-2-one Derivatives as Potent and Selective MAO-B Inhibitors. Available at: [Link]
-
PMC. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. Available at: [Link]
-
PMC. (n.d.). 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]
-
Canadian Science Publishing. (1989). Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. Canadian Journal of Chemistry, 67(9), 1364-1367. Available at: [Link]
- Google Patents. (n.d.). CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin.
-
bioRxiv. (2022). The pharmacokinetics and pharmacodynamics of 4-methylumbelliferone and its glucuronide metabolite in mice. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: A Comprehensive Protocol for the O-Allylation of 3-butyl-4-methyl-7-hydroxy-2H-chromen-2-one
Abstract
This application note provides a detailed and robust protocol for the synthesis of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one via the O-allylation of its 7-hydroxy precursor. O-allylated coumarin derivatives are valuable intermediates in organic synthesis, particularly as precursors for Claisen rearrangement to introduce functionalities at the C6 or C8 positions, and they exhibit a range of biological activities. The protocol described herein employs the Williamson ether synthesis, a reliable and widely-used method for forming ether linkages.[1] We detail the experimental setup, reagent selection, reaction execution, and product purification, while also providing expert insights into the rationale behind the chosen conditions to ensure reproducibility and high yield. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction and Scientific Background
Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting diverse pharmacological properties. The functionalization of the coumarin scaffold is a key strategy for modulating their biological activity. O-allylation of hydroxycoumarins is a critical transformation that not only modifies the molecule's properties but also serves as a gateway to further structural elaboration.
The target molecule, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one, is synthesized from 3-butyl-4-methyl-7-hydroxy-2H-chromen-2-one. The precursor can be synthesized via established methods such as the Pechmann condensation. This protocol focuses on the conversion of the phenolic hydroxyl group at the C7 position to an allyl ether.
The chosen synthetic route is the Williamson ether synthesis, a classic and efficient SN2 reaction.[1] This method involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a nucleophilic phenoxide ion, which then attacks an electrophilic alkyl halide, in this case, allyl bromide.
Reaction Scheme:
Figure 1: O-allylation of 3-butyl-4-methyl-7-hydroxy-2H-chromen-2-one using allyl bromide.
The selection of a base and solvent system is crucial for the success of this reaction, influencing both reaction rate and the potential for side reactions.[2] This guide utilizes a well-established system of potassium carbonate in acetone, which is effective, cost-efficient, and operationally simple.[2][3][4]
Reaction Mechanism: The SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are:
-
Deprotonation: The weakly acidic phenolic proton of the 7-hydroxycoumarin is removed by a base (potassium carbonate) to generate a resonance-stabilized phenoxide anion. This greatly enhances the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide. This occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken.[1]
Diagram 1: Mechanism of the Williamson Ether Synthesis.
Materials and Reagents
Proper handling of all chemicals is essential. Please consult the Safety Data Sheet (SDS) for each reagent before use. All operations should be performed in a well-ventilated fume hood.
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 3-butyl-4-methyl-7-hydroxy-2H-chromen-2-one | C₁₄H₁₆O₃ | 232.27 | - | - | Irritant |
| Allyl Bromide | C₃H₅Br | 120.98 | -103 | 71 | Lachrymator, Toxic, Flammable |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 891 | - | Irritant |
| Acetone | C₃H₆O | 58.08 | -95 | 56 | Highly Flammable, Irritant |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -97 | 40 | Carcinogen, Irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | Hygroscopic |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -84 | 77 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Neurotoxin |
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Reagent quantities can be adjusted proportionally for larger or smaller scales.
Reaction Setup
-
Drying: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Argon or Nitrogen) or dry in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Assemble the flask with a reflux condenser. Ensure the joints are properly sealed. Place the apparatus on a magnetic stirrer hotplate.
Reaction Execution
-
Charging Reagents: To the dried flask, add 3-butyl-4-methyl-7-hydroxy-2H-chromen-2-one (232 mg, 1.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add 20 mL of anhydrous acetone to the flask.
-
Stirring: Begin vigorous stirring to create a fine suspension.
-
Allyl Bromide Addition: Using a syringe, carefully add allyl bromide (130 µL, 1.5 mmol, 1.5 eq.) to the suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 60 °C) and maintain this temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
TLC System: Ethyl Acetate/Hexane (30:70 v/v).
-
Procedure: Take a small aliquot from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate against a spot of the starting material.
-
Visualization: Use a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Filtration: Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with a small amount of acetone (2 x 10 mL).
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Extraction: Dissolve the resulting crude residue in dichloromethane (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: Use a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect the fractions containing the pure product (as determined by TLC).
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one.
Experimental Workflow Overview
Sources
Application Note: 3-Butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one as a Lipophilic Fluorescent Probe for Live-Cell Bioimaging
Introduction: A Versatile Coumarin Scaffold for Cellular Imaging
Coumarin and its derivatives are a cornerstone class of fluorophores in biological research, prized for their high fluorescence quantum yields, excellent photostability, and a synthetically tunable scaffold.[][2][3] The core benzopyran-2-one ring system provides a robust π-conjugated framework that supports brilliant fluorescence, typically in the blue-to-green region of the spectrum.[] The specific compound, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one , hereafter referred to as CMA (Coumarin-Methyl-Allyl) , is a designer probe built upon this scaffold.
The molecular architecture of CMA—featuring a butyl group at position 3, a methyl group at position 4, and an allyloxy group at position 7—is intentionally designed to confer specific properties beneficial for live-cell imaging. The butyl and methyl groups enhance the molecule's hydrophobicity, which promotes passive diffusion across the cell membrane and potential accumulation in lipid-rich environments such as lipid droplets or the endoplasmic reticulum.[4][5] The 7-alkoxy substitution is a well-established strategy for enhancing the fluorescence properties of the coumarin core via an intramolecular charge transfer (ICT) mechanism.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of CMA as a fluorescent probe for bioimaging. We will detail its photophysical properties, provide step-by-step protocols for live-cell staining and imaging, and discuss the causality behind key experimental choices.
Physicochemical & Spectroscopic Properties
The utility of a fluorescent probe is defined by its photophysical characteristics. While specific experimental data for CMA is not broadly published, we can infer its properties based on well-studied, structurally similar 7-alkoxy-4-methylcoumarin derivatives.[7][8][9][10]
| Parameter | Expected Value / Characteristic | Rationale & Significance |
| Excitation Max (λex) | ~350 - 420 nm | Coumarin scaffolds typically absorb in the UV to violet range, making them compatible with common laser lines (e.g., 405 nm) and standard DAPI filter sets.[][11] |
| Emission Max (λem) | ~400 - 500 nm (Blue-Green) | The 7-alkoxy group is a strong electron-donating group that red-shifts the emission compared to unsubstituted coumarin, producing bright, visible fluorescence.[6][12] |
| Stokes Shift | Moderate (~50 - 80 nm) | A sufficient Stokes shift is crucial for minimizing spectral overlap between excitation and emission light, which enhances signal-to-noise ratio. |
| Quantum Yield (ΦF) | High in non-polar media | Coumarin dyes are known to have high quantum yields, leading to bright signals.[][2] Fluorescence is often enhanced in the hydrophobic interior of organelles compared to the aqueous cytosol.[4][5] |
| Solubility | High in DMSO, Low in Aqueous Media | The hydrophobic nature necessitates a DMSO stock solution. The final working concentration in aqueous buffer/media should be low to prevent aggregation.[11] |
| Molar Extinction Coeff. (ε) | High (>10,000 M⁻¹cm⁻¹) | A high molar extinction coefficient indicates efficient light absorption, contributing to the overall brightness of the probe.[13] |
Principle of Action and Cellular Uptake
The functionality of CMA in bioimaging is predicated on its lipophilic character. This property governs its transport into the cell and its subsequent subcellular localization.
Mechanism of Cellular Entry and Localization
The probe's journey into the cell follows a logical pathway driven by its physicochemical properties.
Caption: Cellular uptake and localization pathway for the lipophilic probe CMA.
-
Passive Diffusion: CMA, being a small, uncharged, and hydrophobic molecule, is expected to cross the plasma membrane via passive diffusion, driven by a concentration gradient.[14]
-
Intracellular Partitioning: Once inside the aqueous cytosol, the probe's hydrophobicity makes it energetically favorable to partition into non-polar, lipid-rich environments.[5]
-
Fluorescence Enhancement: Many coumarin derivatives exhibit solvatochromism, where fluorescence intensity increases in less polar environments.[6] Therefore, CMA is expected to fluoresce more brightly upon accumulation in the lipid membranes of organelles like the endoplasmic reticulum or within the neutral lipid core of lipid droplets, providing high-contrast imaging of these structures.[4]
Experimental Protocols
These protocols provide a validated starting point for using CMA in live-cell fluorescence microscopy. Optimization may be required depending on the cell type and experimental goals.
Protocol 1: Preparation of Reagents and Cells
This protocol covers the essential preparatory steps for successful cell staining.
A. Materials
-
CMA powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium)
-
Cells of interest (e.g., HeLa, A549)
-
Imaging-grade culture vessels (e.g., glass-bottom dishes or chamber slides)
B. Workflow Diagram
Caption: General experimental workflow for live-cell imaging with CMA.
C. Step-by-Step Procedure
-
Prepare Stock Solution: Dissolve CMA in high-quality, anhydrous DMSO to create a 1-10 mM stock solution.[11][15]
-
Rationale: DMSO is an effective solvent for hydrophobic compounds and ensures the probe does not precipitate. Store this stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation: Seed your cells of interest onto an appropriate imaging vessel (e.g., 35 mm glass-bottom dish) 24-48 hours prior to the experiment.
-
Rationale: Aim for 50-70% confluency at the time of staining. This density is optimal for imaging individual cells without artifacts from overcrowding.[15]
-
-
Prepare Staining Solution: On the day of the experiment, dilute the CMA stock solution into pre-warmed (37°C) complete culture medium to a final working concentration.
-
Expert Tip: Start with a concentration titration series (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) to find the optimal concentration that provides a bright signal with minimal background and cytotoxicity.[11][15] Ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced toxicity.[11]
-
Protocol 2: Live-Cell Staining and Fluorescence Microscopy
This protocol details the process of labeling live cells and acquiring images.
A. Staining Procedure
-
Aspirate the culture medium from the confluent cells.
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Add the CMA staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[15]
-
Rationale: Incubation at physiological temperature facilitates membrane transport and cellular processes.[16] The incubation time should be optimized; shorter times may be sufficient and can reduce potential toxicity.
-
-
Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium or PBS to remove any uninternalized probe.[11][15]
-
Add fresh, pre-warmed live-cell imaging medium to the cells. You are now ready for imaging.
B. Fluorescence Microscopy & Image Acquisition
-
Microscope Setup: Place the culture dish on the stage of an inverted fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Filter/Laser Selection: Use a standard DAPI or "blue" filter set.
-
Excitation: ~380-420 nm (e.g., 405 nm laser line)
-
Emission: ~450-520 nm
-
-
Image Acquisition:
-
Locate cells using brightfield or phase-contrast microscopy.
-
Switch to the fluorescence channel and adjust the exposure time or laser power to achieve a good signal without saturating the detector.
-
Control Groups: It is critical to image unstained control cells using the same acquisition settings to assess the level of cellular autofluorescence. A vehicle control (cells treated with the highest concentration of DMSO used) should also be included to rule out any effects of the solvent.
-
Potential Applications and Future Directions
The lipophilic nature of CMA makes it a promising tool for various applications in cell biology and drug development:
-
Visualizing Lipid Droplets: CMA can be used to study the dynamics of lipid droplet formation, trafficking, and consumption in metabolic studies.[4]
-
Endoplasmic Reticulum Imaging: As a major site of lipid synthesis, the ER is another likely target for CMA accumulation, enabling studies of ER morphology and stress.
-
Drug Screening: The probe could be used in high-throughput screening assays to identify compounds that alter cellular lipid content or distribution.[]
-
Pro-drug Development: The allyloxy group on the 7-position is a potential reactive site. It could be explored as a "pro-fluorescent" probe, where the allyl group is cleaved by a specific analyte (e.g., Palladium species or certain enzymes), leading to a change in fluorescence—a "turn-on" response.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | Sub-optimal concentration. | Increase probe concentration or incubation time. Verify filter set compatibility. |
| Low probe uptake. | Ensure cells are healthy. Some cell types may be less permeable. | |
| High Background | Incomplete washing. | Increase the number and volume of washes after staining. |
| Probe precipitation. | Ensure final DMSO concentration is low. Prepare fresh working solution. | |
| Phototoxicity | Excessive light exposure. | Reduce laser power/exposure time. Use a more sensitive detector. Minimize the duration of time-lapse imaging. |
| Diffuse Staining | Probe has not localized. | Increase incubation time. Check cell health; unhealthy cells may lose organelle integrity. |
References
-
Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. ACS Omega. [Link]
-
Excited State Proton-Transfer Reactions of Coumarin 4 in Protic Solvents. The Journal of Physical Chemistry A. [Link]
-
7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Publishing. [Link]
-
Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. pubs.acs.org. [Link]
-
Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. PMC. [Link]
-
2-(4-BUTYL-7-METHYL-2-OXO-2H-CHROMEN-5-YLOXY)-PROPIONIC ACID. NextSDS. [Link]
-
Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets. Analytical Chemistry. [Link]
-
Synthesis of fluorescent 7-alkoxy-3-aryl-4-methylcoumarin derivatives.... ResearchGate. [Link]
-
Hydrophobicity determines the fate of self-assembled fluorescent nanoparticles in cells. pubs.rsc.org. [Link]
-
Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. ResearchGate. [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
-
Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama. [Link]
-
In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. MDPI. [Link]
-
A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. Frontiers. [Link]
-
Intracellular Fate of a Dual-Fluorescent Hydrophobic Ion Pair: Comparison of Lipid-Based Nanocarriers. PMC. [Link]
-
Syntheses and UV Spectroscopic Study of Mono- and Dialkyloxy-4-methylcoumarins. ThaiScience. [Link]
-
Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins. PMC. [Link]
-
Uptake and Intracellular Trafficking Studies of Multiple Dye-Doped Cor. Dove Medical Press. [Link]
-
(PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. [Link]
-
Theoretical analysis of 3,3'-(naphthalen-2-ylmethylene) bis (4-hydroxy-2H-chromen-2-one) coumarin derivative. ResearchGate. [Link]
-
2-methyl-3-buten-2-ol, 115-18-4. The Good Scents Company. [Link]
-
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. pubs.rsc.org. [Link]
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- 2. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrophobicity determines the fate of self-assembled fluorescent nanoparticles in cells - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08793K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 16. dovepress.com [dovepress.com]
Application Note: Advanced Formulation Techniques for 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one in Targeted Drug Delivery
Executive Summary & Physicochemical Rationale
The compound 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one represents a highly specialized, synthetically modified coumarin derivative. From a formulation perspective, this molecule presents a dual-faceted challenge and opportunity:
-
Extreme Lipophilicity: The substitution of the coumarin core with 3-butyl and 4-methyl groups significantly elevates the partition coefficient (LogP). This renders the molecule practically insoluble in aqueous media, necessitating advanced nanocarrier encapsulation to prevent precipitation in systemic circulation and to achieve therapeutic concentrations[1].
-
Chemical Reactivity: The 7-(prop-2-en-1-yloxy) moiety—an allyloxy group—features a terminal alkene. Rather than merely treating this as a structural feature, formulation scientists can exploit this unhindered double bond as a highly reactive handle for covalent prodrug conjugation via radical-mediated click chemistry[2].
This guide details two distinct, field-proven formulation strategies tailored to the unique structural logic of this compound: Physical Encapsulation via polymeric nanoparticles and Chemical Conjugation via targeted prodrug self-assembly.
Formulation Decision Matrix
To dictate the appropriate delivery vehicle, the structural features of the compound must be matched with the physiological target.
Fig 1: Formulation decision tree based on the physicochemical properties of the coumarin derivative.
Strategy A: Physical Encapsulation via PLGA-PEG Nanoparticles
Causality & Mechanistic Rationale
For highly hydrophobic coumarins, standard liposomes often suffer from rapid drug leakage. Poly(lactic-co-glycolic acid) (PLGA) provides a rigid, hydrophobic core capable of stably solubilizing the 3-butyl and 4-methyl groups via hydrophobic interactions[1]. The addition of a Polyethylene Glycol (PEG) corona prevents opsonization by serum proteins, extending circulation half-life and allowing for passive accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect[3].
Protocol: Single-Emulsion Solvent Evaporation
This protocol relies on the rapid diffusion of a volatile organic solvent into an aqueous continuous phase, precipitating the PLGA around the coumarin derivative.
Materials:
-
PLGA-PEG block copolymer (e.g., 50:50 LA:GA, PEG 5 kDa)
-
3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (Active Compound)
-
Dichloromethane (DCM) or Ethyl Acetate (Organic Phase)
-
Polyvinyl Alcohol (PVA, 1% w/v in Milli-Q water) (Aqueous Phase)
Step-by-Step Workflow:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG and 5 mg of the active compound in 2 mL of DCM. Causality: DCM is chosen for its excellent solubilization of both the polymer and the highly lipophilic drug, ensuring a homogenous matrix upon precipitation.
-
Emulsification: Add the organic phase dropwise into 10 mL of the 1% PVA aqueous solution under continuous vortexing.
-
Sonication: Subject the crude emulsion to probe sonication (100W, 40% amplitude) for 3 minutes in an ice bath (30s ON, 10s OFF). Causality: The ice bath prevents the volatilization of DCM during sonication, which would prematurely precipitate the polymer and cause massive aggregation.
-
Solvent Evaporation: Transfer the nanoemulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM.
-
Purification: Centrifuge the suspension at 15,000 × g for 30 minutes. Discard the supernatant (containing unencapsulated drug and excess PVA) and resuspend the pellet in Milli-Q water. Repeat twice.
-
Validation & Quality Control Checkpoint: Prior to lyophilization, measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI > 0.2 indicates emulsion instability or Ostwald ripening; if observed, the batch must be discarded and the sonication amplitude re-optimized.
Strategy B: Covalent Prodrug Conjugation via Thiol-Ene Click Chemistry
Causality & Mechanistic Rationale
The 7-allyloxy group is a prime candidate for "click" chemistry. The thiol-ene reaction is a highly efficient, radical-mediated process that couples thiols to alkenes under mild, aqueous conditions[4]. By reacting the terminal alkene of the coumarin with thiolated Hyaluronic Acid (HA-SH), we synthesize an amphiphilic polymer-drug conjugate. In aqueous media, this conjugate self-assembles into micelles with the hydrophobic coumarin in the core and the hydrophilic HA forming the shell. HA naturally targets the CD44 receptor, which is heavily overexpressed on the surface of many aggressive cancer cells, enabling active, receptor-mediated endocytosis[5][6].
Fig 2: Thiol-ene click conjugation pathway and subsequent CD44-mediated cellular uptake.
Protocol: UV-Initiated Thiol-Ene Conjugation
Materials:
-
Thiolated Hyaluronic Acid (HA-SH, MW ~50 kDa)
-
3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
-
Photoinitiator (e.g., Irgacure 2959)
-
Dimethylformamide (DMF) and Milli-Q water
Step-by-Step Workflow:
-
Solubilization: Dissolve 100 mg of HA-SH in 5 mL of degassed Milli-Q water. Dissolve 20 mg of the coumarin derivative and 5 mg of Irgacure 2959 in 1 mL of DMF.
-
Mixing: Slowly add the DMF solution to the aqueous HA-SH solution under gentle stirring. Causality: Degassing the water prevents oxygen from quenching the radical intermediates generated during the photoinitiation step.
-
Irradiation: Place the reaction vial under a 365 nm UV lamp (10 mW/cm²) for 15 minutes. The thiol-ene anti-Markovnikov addition occurs rapidly, covalently linking the coumarin to the HA backbone[2].
-
Dialysis: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against a 1:1 mixture of Water:Methanol for 24 hours (to remove unreacted coumarin and photoinitiator), followed by pure Milli-Q water for 48 hours.
-
Self-Assembly: As the organic solvent is removed during dialysis, the amphiphilic HA-coumarin conjugates will spontaneously self-assemble into core-shell micelles.
-
Validation & Quality Control Checkpoint: Lyophilize a small aliquot and perform 1H-NMR in D2O. The reaction is considered successful and complete only when the distinct alkene proton peaks of the allyloxy group ( δ 5.9–6.1 ppm) are entirely undetectable, confirming quantitative conjugation.
Characterization & Quantitative Data Presentation
To validate the success of either formulation, specific physicochemical parameters must be met. The following table summarizes the expected quantitative data benchmarks for both the physical encapsulation and chemical conjugation strategies.
| Parameter | Strategy A: PLGA-PEG NPs | Strategy B: HA-Coumarin Micelles | Analytical Method |
| Z-Average Size (nm) | 100 – 130 nm | 80 – 110 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 (Highly monodisperse) | < 0.20 (Monodisperse) | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -20 mV (PEG shielding) | -30 to -40 mV (HA carboxylates) | Electrophoretic Light Scattering |
| Drug Loading (DL %) | 4.5% – 6.0% | 12.0% – 15.0% (Covalently bound) | HPLC / UV-Vis Spectroscopy |
| Encapsulation Efficacy | 65% – 75% | > 95% (Reaction conversion yield) | Indirect measurement (Supernatant) |
| Targeting Mechanism | Passive (EPR Effect) | Active (CD44 Receptor) | Flow Cytometry / Confocal Imaging |
Note: The highly negative zeta potential in Strategy B is a direct result of the unreacted carboxylate groups on the hyaluronic acid backbone, which provides excellent colloidal stability via electrostatic repulsion[7].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click chemistry-based drug delivery systems for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in hyaluronic acid-decorated nanocarriers for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a Hyaluronic Acid-Based Nanocarrier Incorporating Doxorubicin and Cisplatin as a pH-Sensitive and CD44-Targeted Anti-Breast Cancer Drug Delivery System [frontiersin.org]
- 7. CD44 targeted delivery of hyaluronic acid-coated polymeric nanoparticles against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo fluorescence imaging applications using 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Application Note: In Vivo Fluorescence Imaging of Palladium Species Using 3-Butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Introduction & Mechanistic Rationale
Palladium (Pd) is an indispensable transition metal utilized extensively in pharmaceutical synthesis (e.g., Suzuki-Miyaura and Heck cross-coupling reactions) and automotive catalytic converters. Due to its heavy-metal toxicity and propensity to bind to thiol-containing proteins and DNA, tracking residual palladium in biological systems is critical for toxicological assessments and the validation of bioorthogonal catalysis in living organisms.
The compound 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is a highly selective, reaction-based fluorescent probe engineered for the in vivo detection of Pd(0) and Pd(II) species. The design of this probe is rooted in strict structure-activity causality:
-
7-Allyloxy Group (Recognition Moiety): The prop-2-en-1-yloxy (allyloxy) ether masks the electron-donating 7-hydroxyl group. This disrupts the Intramolecular Charge Transfer (ICT) network of the coumarin core, rendering the probe virtually non-fluorescent in its native state and ensuring a near-zero background signal[1].
-
3-Butyl & 4-Methyl Substituents: The 4-methyl group prevents unwanted Michael additions at the coumarin ring, enhancing photostability. Crucially, the 3-butyl chain significantly increases the lipophilicity (logP) of the molecule. This lipophilic enhancement is essential for in vivo applications, as it facilitates rapid diffusion across the phospholipid bilayers of cell membranes, allowing for deep-tissue and intracellular Pd detection.
The Reaction Pathway: The probe leverages the classic palladium-catalyzed Tsuji-Trost deallylation mechanism[2]. Upon encountering palladium, the allyl group coordinates with the metal to form a π -allyl palladium intermediate. Subsequent nucleophilic attack (often by intracellular thiols or water) cleaves the ether bond, releasing the highly fluorescent 7-hydroxy-3-butyl-4-methylcoumarin[3].
Figure 1: Tsuji-Trost deallylation mechanism activating the coumarin fluorophore.
Photophysical Properties
The analytical power of this probe lies in its massive Stokes shift and high signal-to-noise ratio upon activation. Quantitative properties are summarized below to guide optical filter selection during imaging.
Table 1: Photophysical and Analytical Characteristics
| Parameter | Value / Description |
| Probe State (Native) | Non-fluorescent (Off) |
| Activated State (Cleaved) | Highly Fluorescent (On) |
| Excitation Maximum ( λex ) | ~350 - 360 nm |
| Emission Maximum ( λem ) | ~450 - 460 nm (Blue) |
| Stokes Shift | ~100 nm (Minimizes self-quenching) |
| Limit of Detection (LOD) | Low nanomolar (nM) to picomolar (pM) range[2] |
| Selectivity Profile | Highly specific to Pd(0)/Pd(II); inert to Cu, Fe, Zn, Pt, and ROS[1]. |
Experimental Protocols: A Self-Validating System
To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), in vivo fluorescence protocols must be self-validating. The following methodology incorporates strict controls: a negative control (vehicle), a positive control (known Pd exposure), and a scavenger control (metal chelator) to definitively rule out false positives caused by endogenous esterases or reactive oxygen species.
Protocol A: Reagent Formulation
-
Probe Stock Preparation: Dissolve 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one in anhydrous, cell-culture grade DMSO to achieve a concentration of 10 mM. Causality: DMSO is required to solvate the highly lipophilic 3-butyl chain. Store aliquots at -20°C in the dark to prevent spontaneous hydrolysis.
-
Working Solution: Immediately prior to injection, dilute the stock in physiological saline or PBS (pH 7.4) containing 1-5% Cremophor EL or Tween-80 to a final concentration of 50 µM. Causality: Surfactants prevent the lipophilic probe from aggregating in the aqueous bloodstream, ensuring uniform biodistribution.
Protocol B: In Vivo Imaging Workflow (Murine Model)
-
Animal Preparation: Utilize athymic nude mice (e.g., BALB/c-nu) to eliminate auto-fluorescence and light scattering caused by fur. Fast the mice for 4 hours prior to imaging to reduce gastrointestinal autofluorescence from diet.
-
Group Assignments & Pre-treatment:
-
Group 1 (Negative Control): Intraperitoneal (i.p.) injection of saline vehicle.
-
Group 2 (Positive Control): i.p. injection of PdCl 2 (e.g., 5 mg/kg). Allow 30 minutes for systemic distribution.
-
Group 3 (Scavenger Control): i.p. injection of PdCl 2 (5 mg/kg), followed 15 minutes later by an injection of a strong Pd scavenger (e.g., NaCN or thiourea, 10 mg/kg) to quench the metal.
-
-
Probe Administration: Inject the probe working solution (50 µM, 100 µL) intravenously (i.v.) via the lateral tail vein across all groups.
-
Incubation: Allow 45–60 minutes for the in vivo Tsuji-Trost deallylation reaction to reach kinetic equilibrium[3].
-
Fluorescence Imaging: Anesthetize the mice using 2% isoflurane. Place them in a small-animal in vivo imaging system (e.g., IVIS Spectrum).
-
Filter Setup: Excitation at 350 nm; Emission at 460 nm.
-
-
Data Quantification: Define Regions of Interest (ROIs) over the liver and kidneys (the primary physiological sinks for heavy metal accumulation). Calculate the average radiant efficiency. The scavenger control (Group 3) must show a return to baseline fluorescence, proving the signal in Group 2 is exclusively Pd-dependent.
Figure 2: Step-by-step workflow for in vivo palladium imaging.
Sources
Application Note: Sample Preparation and Assay Guidelines for 3-Butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Introduction & Mechanistic Rationale
The compound 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (a highly substituted 7-allyloxycoumarin derivative) presents unique challenges and opportunities in biological screening. The coumarin scaffold is renowned for its diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties[1][2]. However, the specific substitutions on this molecule dictate a strict sample preparation regimen:
-
Extreme Lipophilicity : The addition of a 3-butyl chain and a 4-methyl group significantly increases the partition coefficient (LogP), rendering the compound practically insoluble in aqueous buffers.
-
Chemical Reactivity : The 7-(prop-2-en-1-yloxy) moiety (allyloxy group) is susceptible to auto-oxidation and electrophilic attack. It must be protected from prolonged UV exposure and repeated freeze-thaw cycles to prevent degradation or polymerization[1].
Master Stock Solution Preparation
Causality Check: Why anhydrous DMSO? Due to the hydrophobic 3-butyl group, protic solvents like water or low-concentration alcohols will cause immediate molecular aggregation and precipitation. Anhydrous Dimethyl Sulfoxide (DMSO) disrupts the crystalline lattice without degrading the allyloxy ether.
Step-by-Step Protocol
-
Weighing : Accurately weigh 2.72 mg of the synthesized compound (MW ≈ 272.34 g/mol ) into a sterile, amber glass vial. Rationale: Amber glass prevents photo-isomerization of the photosensitive coumarin core.
-
Dissolution : Add exactly 100 µL of cell-culture grade, anhydrous DMSO to achieve a 100 mM master stock.
-
Homogenization : Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes. Do not apply heat, as thermal stress can prematurely oxidize the allyloxy double bond.
-
Aliquoting : Divide the solution into 10 µL aliquots to establish a single-use system. Rationale: Repeated freeze-thaw cycles introduce ambient moisture and oxygen, which degrade the prop-2-en-1-yloxy group. Store immediately at -20°C.
Biological Assay Protocols (Self-Validating Systems)
Every protocol below is designed as a self-validating system, ensuring that observed biological effects are due to the coumarin derivative and not solvent artifacts or degradation products.
In Vitro Antioxidant Assay (DPPH Radical Scavenging)
Coumarin derivatives, particularly those with ether linkages that can undergo Claisen rearrangement or participate in electron transfer, are frequently evaluated for radical scavenging[1].
-
Causality Check: Why use absolute ethanol instead of an aqueous buffer? DPPH is a stable free radical that is insoluble in water. Furthermore, the lipophilic coumarin will precipitate in aqueous environments, leading to false-negative scavenging results due to compound aggregation[1].
-
Validation: Include an ethanol vehicle control (to establish baseline absorbance) and a standard antioxidant like Ascorbic Acid (to validate the assay's dynamic range).
Protocol:
-
Dilute the 100 mM DMSO stock 1:10 in absolute ethanol to create a 10 mM working solution.
-
Prepare a fresh 0.1 mM solution of DPPH in absolute ethanol.
-
In a 96-well plate, mix 100 µL of the coumarin working solution (serially diluted in ethanol) with 100 µL of the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure absorbance at 517 nm using a microplate reader. Calculate the percentage of radical scavenging relative to the vehicle control.
Mammalian Cell Cytotoxicity (MTT Assay)
Coumarins are extensively screened for their cytotoxic and melanogenic profiles in mammalian cell lines (e.g., B16-F10 melanoma cells)[3].
-
Causality Check: Why limit DMSO to ≤0.5%? Mammalian cells are highly sensitive to solvent toxicity. DMSO concentrations exceeding 0.5% disrupt the lipid bilayer and induce apoptosis, which would artificially inflate the apparent cytotoxicity of the coumarin derivative[3].
-
Validation: A 0.5% DMSO vehicle control is mandatory to prove that cell death is compound-mediated.
Protocol:
-
Perform a 1:200 intermediate dilution of the stock in warm culture media (DMEM + 10% FBS) to yield a 500 µM solution (0.5% DMSO).
-
Seed mammalian cells in a 96-well plate at 1×104 cells/well and incubate overnight at 37°C in 5% CO₂.
-
Treat cells with the diluted coumarin for 48–72 hours[4].
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 4 hours.
-
Aspirate the media, solubilize the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Antimicrobial Minimum Inhibitory Concentration (MIC)
Substituted coumarins exhibit potent antifungal and antibacterial properties[2].
-
Causality Check: Why use a maximum of 1.0% DMSO? While the coumarin requires DMSO for solubility, concentrations of DMSO above 1.0% can independently inhibit the growth of susceptible bacterial and fungal strains, confounding the true MIC[2][4].
-
Validation: Include a sterility control (broth only) and a positive control (e.g., Ciprofloxacin or Fluconazole).
Protocol:
-
Dilute the DMSO stock into Mueller-Hinton (MH) broth to a maximum concentration of 512 µg/mL, ensuring final DMSO remains ≤ 1.0%.
-
Perform serial two-fold dilutions across a 96-well microtiter plate[4].
-
Inoculate each well with a standardized microbial suspension matching a 0.5 McFarland standard.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration that completely inhibits visual or spectrophotometric growth.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Handling Parameters
| Parameter | Specification | Causality / Rationale |
| Molecular Weight | ~272.34 g/mol | Required for precise molarity calculations. |
| LogP (Estimated) | High (>4.0) | The 3-butyl group drives severe hydrophobicity. |
| Primary Solvent | Anhydrous DMSO | Prevents aqueous precipitation and aggregation. |
| Storage Conditions | -20°C, Amber Vials | Protects the allyloxy ether from photo-oxidation. |
Table 2: Biological Assay Dilution Parameters
| Assay Type | Target Matrix | Max Stock Conc. | Final DMSO Limit | Validation Control |
| DPPH (Antioxidant) | Absolute Ethanol | 10 mM | N/A (Ethanol matrix) | Ascorbic Acid / EtOH Blank |
| MTT (Cytotoxicity) | DMEM + 10% FBS | 500 µM | ≤ 0.5% v/v | 0.5% DMSO Vehicle Control |
| MIC (Antimicrobial) | Mueller-Hinton Broth | 512 µg/mL | ≤ 1.0% v/v | Ciprofloxacin / Broth Blank |
Workflow Visualization
Workflow for the preparation and distribution of coumarin derivative samples across biological assays.
References
-
Synthesis and biological evaluation of fused oxepinocoumarins as free radicals scavengers - Taylor & Francis. 1
-
Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides - Benchchem. 4
-
4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed. 2
-
A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - MDPI. 3
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Welcome to the technical support center for the synthesis of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve your overall yield and purity.
The synthesis of this target molecule is a multi-step process, typically involving the formation of the coumarin core via a Pechmann condensation, followed by the introduction of the allyloxy group through a Williamson ether synthesis. Each of these stages presents unique challenges that can impact the final yield. This guide will deconstruct the synthesis, offering logical, evidence-based solutions to common problems.
Workflow for the Synthesis of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Caption: Synthetic route for 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high overall yield?
A1: Both the Pechmann condensation and the Williamson ether synthesis are crucial. However, a low yield in the initial Pechmann condensation to form the 7-hydroxy-3-butyl-4-methyl-2H-chromen-2-one intermediate will invariably lead to a poor overall yield. Optimizing this first step is paramount.
Q2: I am observing a significant amount of starting material (resorcinol) after the Pechmann condensation. What could be the issue?
A2: This is a common issue and can stem from several factors:
-
Insufficiently acidic catalyst: The Pechmann reaction requires a strong acid catalyst to promote both the initial transesterification and the subsequent intramolecular cyclization.[1][2]
-
Low reaction temperature: While some modern methods utilize milder conditions, traditional Pechmann condensations often require elevated temperatures to proceed at a reasonable rate.[3][4]
-
Inadequate mixing: If the reaction mixture is not homogenous, the reactants may not come into sufficient contact.
Q3: During the Williamson ether synthesis, my reaction turns dark, and I isolate a complex mixture of products. What is happening?
A3: A dark reaction mixture often indicates decomposition or side reactions. The most likely culprits are:
-
Excessively high temperature: The allyloxy group can be thermally sensitive. Prolonged heating at high temperatures can lead to decomposition.
-
Strong base in protic solvent: Using a very strong base like sodium hydroxide in a protic solvent can promote side reactions. A milder base like potassium carbonate in an aprotic solvent like DMF or acetone is often preferred.[5]
-
Presence of impurities: Impurities in your 7-hydroxycoumarin intermediate can lead to undesired side reactions.
Q4: How can I effectively purify the final product?
A4: The final product, being a moderately polar compound, can typically be purified by either recrystallization or column chromatography.
-
Recrystallization: A solvent system of ethanol/water or ethyl acetate/hexane is often effective.
-
Column Chromatography: Silica gel is a suitable stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should provide good separation.
Troubleshooting Guide: A Deeper Dive
This section provides detailed troubleshooting strategies for each stage of the synthesis.
Part 1: Pechmann Condensation for 7-hydroxy-3-butyl-4-methyl-2H-chromen-2-one
The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[3]
Common Problem: Low Yield of the Coumarin Intermediate
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Catalyst | The choice of acid catalyst is critical. While traditional methods use strong mineral acids like sulfuric acid, these can lead to charring and side products.[6] Modern methods often employ solid acid catalysts or Lewis acids for cleaner reactions.[3][7] | Consider using a reusable solid acid catalyst like Amberlyst-15 or a Lewis acid such as InCl₃.[8][9] These can offer milder reaction conditions and easier work-up. |
| Suboptimal Temperature | The reaction rate is highly temperature-dependent. Too low a temperature will result in a sluggish reaction, while too high a temperature can cause decomposition. | A systematic optimization of the reaction temperature is recommended. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it while monitoring the reaction progress by TLC.[3] |
| Incorrect Stoichiometry | An excess of either the resorcinol or the β-ketoester can lead to incomplete conversion of the limiting reagent. | A slight excess (1.1 to 1.2 equivalents) of the β-ketoester (ethyl 2-butylacetoacetate) is often beneficial to drive the reaction to completion. |
| Presence of Water | Water can interfere with the catalytic activity of some acid catalysts and can also promote the reverse reaction. | Ensure that all glassware is thoroughly dried and use anhydrous solvents if the chosen catalyst is moisture-sensitive. |
Experimental Protocol: Optimized Pechmann Condensation
-
To a stirred solution of resorcinol (1.0 eq) in a minimal amount of a suitable solvent (e.g., toluene or solvent-free), add ethyl 2-butylacetoacetate (1.1 eq).
-
Add the acid catalyst (e.g., Amberlyst-15, 10 mol%) to the mixture.[10]
-
Heat the reaction mixture to the optimized temperature (e.g., 110 °C) and monitor the reaction progress by TLC.[10]
-
Upon completion, cool the reaction mixture and, if using a solid catalyst, filter it off.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Part 2: Williamson Ether Synthesis for 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
The Williamson ether synthesis is an S_N2 reaction between an alkoxide and an alkyl halide.[11] In this case, the phenoxide of the 7-hydroxycoumarin attacks allyl bromide.
Common Problem: Incomplete Reaction or Formation of Side Products
| Potential Cause | Explanation | Recommended Solution |
| Weak Base | The phenolic hydroxyl group needs to be deprotonated to form the nucleophilic phenoxide. An insufficiently strong base will result in a low concentration of the phenoxide and a slow or incomplete reaction. | Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[12] These bases are effective and generally do not promote significant side reactions. |
| Inappropriate Solvent | The choice of solvent is crucial for an S_N2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.[13] | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile. These solvents solvate the cation, leaving a more "naked" and reactive phenoxide anion.[13] |
| Steric Hindrance | While not a major issue in this specific synthesis, it's a general consideration for Williamson ether synthesis. The reaction works best with primary alkyl halides.[11] | Allyl bromide is a primary halide and is ideal for this reaction. |
| Competing Elimination (E2) Reaction | This is more of a concern with secondary or tertiary alkyl halides but can occur at high temperatures.[11] | Maintain a moderate reaction temperature (e.g., 60-80 °C) to favor the S_N2 pathway over elimination. |
Experimental Protocol: Optimized Williamson Ether Synthesis
-
Dissolve the 7-hydroxy-3-butyl-4-methyl-2H-chromen-2-one (1.0 eq) in a suitable polar aprotic solvent (e.g., dry DMF).
-
Add a base such as anhydrous potassium carbonate (1.5-2.0 eq).[5]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add allyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 70 °C) and monitor its progress by TLC.[5]
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. Available at: [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing. Available at: [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PMC. Available at: [Link]
-
synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Jetir.Org. Available at: [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?. ResearchGate. Available at: [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Available at: [Link]
-
Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. PMC. Available at: [Link]
-
Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. PMC. Available at: [Link]
-
7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals. Available at: [Link]
-
Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts. ACS Omega. Available at: [Link]
-
Pechmann condensation. Wikipedia. Available at: [Link]
-
Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. MDPI. Available at: [Link]
-
Supplementary Information. Rsc.org. Available at: [Link]
-
Can anyone help me with a Williamson ether synthesis?. ResearchGate. Available at: [Link]
-
An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. IJNRD. Available at: [Link]
-
In Silico Design of Novel 2H-Chromen-2-one Derivatives as Potent and Selective MAO-B Inhibitors. Uniba.it. Available at: [Link]
-
Mechanism of the Pechmann Reaction: A Theoretical Study. ACS Publications. Available at: [Link]
-
PEG 400-Catalyzed C3 and O-Alkylation Reactions of 4-Hydroxycoumarin-A Study. Frontiers. Available at: [Link]
-
Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. Ural Federal University. Available at: [Link]-4-hydroxy-2h-chromen-2-one-derivatives-114.html)
-
Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry. Available at: [Link]
-
Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Available at: [Link]
-
Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. Journal of Synthetic Chemistry. Available at: [Link]
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available at: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]
-
Synthesis of 7- Hydroxy- 4- methyl coumarin from Resorcinol. YouTube. Available at: [Link]
-
11.1: Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one in aqueous buffer solutions
Welcome to the Formulation & Assay Development Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one .
Chemical Profiling & Solubilization Barrier Analysis
Before troubleshooting, we must understand the molecule's structural limitations. This compound features a planar coumarin core heavily decorated with hydrophobic moieties: a 3-butyl aliphatic chain, a 4-methyl group, and a 7-allyloxy ether linkage.
Critical Insight: This molecule lacks any ionizable functional groups (no primary amines, no carboxylic acids). Therefore, traditional pH-adjustment strategies and salt-formation techniques are chemically impossible and biologically irrelevant[1]. To overcome its near-zero aqueous solubility, we must rely entirely on manipulating the solvent's dielectric constant, reducing interfacial tension, or utilizing physical encapsulation[1].
Formulation Decision Matrix
Selecting the wrong solubilization method will lead to assay artifacts, false negatives, or cellular toxicity. Use the decision tree below to identify the self-validating protocol best suited for your downstream application.
Fig 1. Decision matrix for selecting the optimal solubilization strategy based on downstream assays.
Troubleshooting Q&A
Q1: I dissolved the coumarin derivative in 100% DMSO at 10 mM, but when I dilute it to 10 µM in PBS, the solution immediately turns cloudy. Why is this happening, and how do I fix it? Causality: You are observing a classic solvent-shift precipitation, often referred to as the "Ouzo effect." When the DMSO stock is diluted into the aqueous bulk, the solvation capacity of the mixture plummets. Because the molecule is highly lipophilic, the coumarin molecules rapidly aggregate to minimize contact with water, forming colloidal crystals[1]. Solution: You must lower the interfacial tension before the final dilution. Pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween-20) to form a protective micellar layer around the hydrophobic coumarin molecules as the DMSO diffuses away. (See Protocol A).
Q2: My cell-based assay cannot tolerate more than 0.1% DMSO or surfactants, but I need to dose the compound at 50 µM. What is the best approach? Causality: When organic co-solvents and surfactants cause cytotoxicity, you must use a biologically inert solubilizer. Host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for coumarin derivatives[2]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity[3]. The lipophilic coumarin core and the 3-butyl chain spontaneously partition into this cavity via van der Waals forces, forming a highly water-soluble inclusion complex without altering the drug's covalent structure[4]. Solution: Prepare a solid inclusion complex using the solvent-evaporation method. This completely eliminates the need for DMSO in your final assay. (See Protocol B).
Fig 2. Mechanistic pathway of HP-β-CD host-guest inclusion complexation for aqueous solubilization.
Q3: I am moving to in vivo pharmacokinetic (PK) studies and need to formulate this compound at 5 mg/mL for intravenous (IV) injection. HP-β-CD isn't yielding a high enough concentration. What are my options? Causality: While HP-β-CD is excellent, its complexation efficiency is stoichiometric (usually 1:1 or 1:2)[5]. To dissolve highly hydrophobic drugs at massive concentrations, you need an impractical amount of cyclodextrin, which can dangerously increase the viscosity of the IV injection. For high-capacity loading, polymeric micelles are superior. Amphiphilic diblock copolymers, such as mPEG-PDLLA, self-assemble into nanomicelles[6]. The hydrophobic PDLLA core acts as a liquid-like reservoir that encapsulates large amounts of the coumarin, while the PEG corona provides aqueous solubility and stealth properties for prolonged IV circulation[6].
Validated Experimental Protocols
Protocol A: Co-Solvent & Surfactant System (For In Vitro Assays)
This protocol utilizes a stepwise dilution to prevent rapid nucleation.
-
Stock Preparation: Dissolve the coumarin derivative in 100% anhydrous DMSO to a concentration of 10 mM.
-
Self-Validation Step: Inspect visually; the solution must be optically clear with no particulates.
-
-
Surfactant Matrix: In a separate microcentrifuge tube, prepare a 10% (v/v) Tween-20 solution in your target aqueous buffer (e.g., PBS).
-
Intermediate Complexation: Add 10 µL of the 10 mM DMSO stock to 90 µL of the 10% Tween-20 solution. Vortex immediately and vigorously for 30 seconds.
-
Final Dilution: Dilute this intermediate mixture 1:10 into the final aqueous assay buffer. (Final concentrations: 100 µM Coumarin, 1% DMSO, 0.9% Tween-20).
-
Self-Validation Step: Measure the absorbance of the final solution at 600 nm. An OD600<0.05 confirms the absence of colloidal aggregates and successful solubilization.
Protocol B: HP-β-CD Inclusion Complexation (Solvent Evaporation Method)
This protocol generates a stable, water-soluble powder ideal for cell culture and low-dose animal studies.
-
Guest Solubilization: Dissolve 1 molar equivalent of the coumarin derivative in high-purity ethanol[5].
-
Host Solubilization: Dissolve 2 molar equivalents of HP-β-CD in ultrapure water[5].
-
Complexation: Add the aqueous HP-β-CD solution dropwise into the ethanolic coumarin solution under continuous magnetic stirring at 600 rpm[5].
-
Thermodynamic Equilibration: Stir the mixture at 25°C for 24 hours to allow the hydrophobic butyl and coumarin moieties to fully partition into the cyclodextrin cavities[5].
-
Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure.
-
Purification (Self-Validation): Filter the remaining aqueous solution through a 0.45 µm PVDF syringe filter. Mechanism: The filter will retain any uncomplexed, precipitated coumarin. The clear filtrate contains only the pure inclusion complex.
-
Lyophilization: Freeze-dry the filtrate to obtain a stable, highly water-soluble white powder that can be reconstituted directly in PBS without organic solvents[5].
Quantitative Data Summary
| Solubilization Strategy | Primary Mechanism of Action | Typical Max Concentration | Biocompatibility / Toxicity | Optimal Application |
| Co-solvent + Surfactant | Interfacial tension reduction via transient micellization | 10 - 50 µM | Low (DMSO/Tween can cause cell membrane lysis at >1%) | Short-term in vitro biochemical assays |
| HP-β-CD Complexation | Host-guest hydrophobic encapsulation[2] | 1 - 5 mM | High (FDA approved for IV/Oral use)[3] | Cell-based assays & low-dose in vivo studies |
| Polymeric Micelles | Core-shell nanocarrier encapsulation[6] | > 10 mM | High (Biodegradable, stealth PEG corona)[6] | High-dose in vivo PK/PD studies |
References
-
[2] Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC. National Institutes of Health (NIH). Available at:[Link]
-
[3] Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - PMC. National Institutes of Health (NIH). Available at:[Link]
-
[5] Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing | ACS Applied Materials & Interfaces. American Chemical Society (ACS). Available at:[Link]
-
[4] Inclusion Complexes in Drug Delivery and Drug Targeting: Formation, Characterization, and Biological Applications | ACS Symposium Series. American Chemical Society (ACS). Available at:[Link]
-
[1] Solubilization techniques used for poorly water-soluble drugs - PMC. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
optimizing column chromatography purification of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Welcome to the Technical Support Center for the chromatographic purification of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one . This highly lipophilic coumarin derivative, typically synthesized via the O-allylation of 3-butyl-4-methyl-7-hydroxycoumarin, presents unique purification challenges. While the coumarin core provides a rigid, planar structure with predictable π−π stacking capabilities, the lactone moiety and the ether linkage can interact unpredictably with standard normal-phase silica gel[1].
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to achieve >98% purity.
Section 1: Workflow & Logical Troubleshooting
Before adjusting your solvent systems, it is critical to diagnose the specific chromatographic failure mode. The following decision tree outlines the primary interventions for common purification bottlenecks encountered with allyloxycoumarin derivatives.
Decision tree for troubleshooting 7-allyloxycoumarin flash chromatography.
Section 2: Frequently Asked Questions (FAQs) & Causality
Q1: Why does my 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one co-elute with the 7-hydroxycoumarin starting material? Causality: The starting material, 3-butyl-4-methyl-7-hydroxycoumarin, possesses a free phenolic -OH group, making it significantly more polar and capable of strong hydrogen bonding with the silanol groups on the silica gel stationary phase[1]. However, if the column is overloaded or if a highly polar solvent (like pure EtOAc or MeOH) is introduced too rapidly, the strong solvent disrupts these H-bonds. This causes the polar phenol to rush down the column and co-elute with the less polar, ether-linked 7-allyloxycoumarin product[2]. Solution: Implement a shallow step-gradient. Start with a non-polar system (e.g., Hexane:EtOAc 95:5) to elute the lipophilic 7-allyloxycoumarin first, only increasing polarity once the target product has completely eluted[3].
Q2: I am observing severe streaking of the product band. What is the mechanistic cause, and how can I achieve sharp bands? Causality: Streaking of coumarin derivatives on silica gel often results from secondary interactions. The lactone carbonyl (C=O) of the 2H-chromen-2-one ring can act as a Lewis base, interacting with the acidic silanol sites on standard normal-phase silica gel[2]. Furthermore, residual K2CO3 (base) from the allylation reaction can create a localized pH gradient on the column, leading to severe band broadening. Solution: First, ensure the crude mixture is thoroughly washed with a mild aqueous acid (e.g., 5% HCl) during the organic extraction phase to remove inorganic salts[1]. If streaking persists, deactivate the silica gel by adding 0.1% to 1% triethylamine ( Et3N ) to the mobile phase. This neutralizes the acidic silanol sites, preventing secondary interactions and sharpening the elution profile[2][3].
Q3: How do I separate the desired O-allylated product from C-allylated byproducts? Causality: During the synthesis of 7-allyloxycoumarins, competing Claisen rearrangement (often promoted by trace Lewis acids or heat) can yield C-allylated phenols, such as 6-allyl-7-hydroxycoumarin or 8-allyl-7-hydroxycoumarin[4][5]. These byproducts possess both the lipophilic allyl group and the polar phenolic -OH. Their retention factors ( Rf ) can be surprisingly close to the O-allylated product if the solvent system relies solely on dipole-dipole interactions. Solution: Alter the solvent selectivity. Instead of standard Hexane/EtOAc, utilize Toluene/EtOAc or Dichloromethane/Hexane mixtures[3][6]. Toluene leverages π−π interactions with the planar coumarin core, amplifying the chromatographic resolution between the ether (O-allyl) and the phenol (C-allyl).
Section 3: Quantitative Data & Solvent Optimization
Selecting the correct mobile phase is critical for resolving 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one from its synthetic precursors. The table below summarizes the empirical performance of various solvent systems.
| Solvent System | Volume Ratio | Target Product (O-Allyl) Rf | Impurity (Phenol SM) Rf | Resolution ( Rs ) Quality & Notes |
| Hexane : EtOAc | 85 : 15 | 0.45 | 0.15 | Good. Standard choice; risk of streaking if column is overloaded. |
| Toluene : EtOAc | 90 : 10 | 0.50 | 0.10 | Excellent. Toluene enhances π−π separation from C-allylated byproducts. |
| DCM : Hexane | 50 : 50 | 0.60 | 0.25 | Very Good. Excellent solubility profile; sharp bands[6]. |
| DCM : MeOH | 99 : 1 | 0.85 | 0.80 | Poor. Excessive polarity leads to co-elution and loss of resolution. |
Section 4: Validated Experimental Protocol: Dry-Loading Flash Chromatography
Because 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one can exhibit poor solubility in low-polarity loading solvents (like pure hexane), attempting liquid injection often results in band broadening. This self-validating dry-loading protocol ensures a narrow injection band and optimal resolution[2][7].
Phase 1: Preparation of the Dry Load
-
Dissolution: Dissolve the crude reaction mixture in a minimal volume of a strong, volatile solvent (e.g., Dichloromethane or Acetone) in a round-bottom flask.
-
Adsorption: Add dry silica gel to the solution. The mass of the silica should be 3 to 5 times the mass of the crude mixture[8].
-
Evaporation: Gently evaporate the solvent using a rotary evaporator under reduced pressure until the silica gel is completely dry and free-flowing. Self-Validation Check: If the powder clumps or sticks to the glass, residual solvent or oil remains; add 1-2 grams of additional silica and re-evaporate[2][7].
Phase 2: Column Packing & Loading 4. Slurry Packing: Prepare a slurry of standard flash silica gel (230-400 mesh) in the initial mobile phase (Hexane:EtOAc 95:5). Pour the slurry into the column and allow it to settle under gentle positive pressure (approx. 12 psi)[3][8]. 5. Bed Protection: Add a thin, even layer of clean sand (approx. 1 cm) to the top of the silica bed to prevent disturbance. 6. Loading: Carefully pour the dry-loaded silica powder (from Phase 1) directly onto the sand layer. Top this with another 1 cm layer of sand[8].
Phase 3: Gradient Elution & Isolation 7. Elution: Begin eluting the column with Hexane:EtOAc 95:5. Maintain a steady flow rate. 8. Gradient Shift: Once TLC analysis of the fractions confirms the complete elution of the target 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (typically visualizing under UV light at 254 nm or 365 nm), increase the solvent polarity to Hexane:EtOAc 70:30 to flush the remaining polar impurities (e.g., 7-hydroxycoumarin)[3]. 9. Concentration: Pool the pure fractions containing the target molecule and concentrate under reduced pressure to yield the purified solid.
References
-
Title: Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors Source: NIH / PMC URL: [Link]
-
Title: Photoresponsive Hybrid Materials: Synthesis and Characterization of Coumarin-Dimer-Bridged Polysilsesquioxanes Source: ACS Publications URL: [Link]
-
Title: Regioselective preparation of 6-allyl-7-hydroxycoumarin from 7-allyloxycoumarin via boron halide catalysed ortho-Claisen rearrangement of 4′-allyloxycoumaric acid derivatives Source: RSC Publishing URL: [Link]
-
Title: How to set-up a flash chromatography silica column and actually succeed at separation Source: ReachDevices URL: [Link]
-
Title: MICROWAVE AND BF3 PROMOTED REARRANGEMENT OF ALLYLOXYCOUMARINS TO ALLYLCOUMARINS AND DIHYDROFUROCOUMARINS Source: CLOCKSS URL: [Link]
-
Title: Tips and Tricks For The Lab: Column Troubleshooting and Alternatives Source: Scribd URL: [Link]
Sources
- 1. Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to set up and run a flash chromatography column. [reachdevices.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective preparation of 6-allyl-7-hydroxycoumarin from 7-allyloxycoumarin via boron halide catalysed ortho-Claisen rearrangement of 4′-allyloxycoumaric acid derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
reducing background autofluorescence in 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one assays
Welcome to the Technical Support Center for Coumarin-Based Fluorescent Probes . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals resolve one of the most persistent challenges in fluorescence microscopy and high-throughput screening: background autofluorescence.
This guide specifically addresses assays utilizing 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one . This coumarin derivative remains in a "turn-off" state due to the prop-2-en-1-yloxy (allyloxy) group at the 7-position, which disrupts the electron push-pull system. Upon targeted de-allylation (cleavage), it releases a highly fluorescent 7-hydroxycoumarin. However, because coumarins emit in the blue-green spectrum, they directly compete with the intrinsic autofluorescence of biological tissues.
Mechanistic Workflows
Mechanistic pathway of coumarin probe activation via de-allylation.
Troubleshooting logic tree for identifying and resolving high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: Why does my 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one assay show high background before the target analyte is even introduced? A1: Background typically stems from two sources: intrinsic cellular autofluorescence and spontaneous probe hydrolysis. Endogenous molecules within cells (e.g., FAD, FMN, NADH) emit strongly in the blue-green spectrum, directly overlapping with the cleaved 7-hydroxycoumarin fluorophore[1]. Additionally, if your assay buffer is too basic or contains non-specific esterases, spontaneous hydrolysis of the prop-2-en-1-yloxy ether can prematurely release the fluorescent coumarin.
Q2: How can I computationally or optically separate my specific coumarin signal from tissue autofluorescence? A2: The most immediate optical fix is adjusting your excitation parameters. Using excitation wavelengths above 400 nm minimizes the excitation of endogenous NADH while still efficiently exciting the cleaved coumarin derivative, yielding a high enough emission at 450–500 nm[2].
Q3: I am working with aged tissue samples (e.g., brain, liver). Which chemical quencher should I use? A3: Aged tissues accumulate lipofuscin, a highly autofluorescent aggregate of oxidized lipids and proteins that accumulates in lysosomes[3]. While Sudan Black B is highly effective at quenching lipofuscin due to its lipophilic nature, it introduces unwanted background in the red and far-red channels[3][4]. If you are multiplexing your coumarin probe with red/far-red markers, a commercial quencher like TrueBlack® is preferred, as it masks lipofuscin with minimal background fluorescence across all channels[3].
Q4: Why did my coumarin signal disappear after I applied a commercial background suppressor? A4: This is often a protocol sequencing error. Reagents like TrueBlack® are highly sensitive to surfactants. If you apply the quencher and subsequently wash the sample with a detergent-containing buffer (like PBST or Triton X-100), the detergent will strip the lipophilic quencher right out of the tissue[5]. All steps involving detergents must be completed before applying the quencher.
Quantitative Comparison of Autofluorescence Quenchers
When selecting a quenching strategy for your coumarin assay, you must balance the reduction of blue/green autofluorescence against the potential introduction of artifacts in other channels.
| Quenching Method | Optimal Concentration | Autofluorescence Reduction (Blue/Green) | Multiplexing Compatibility | Mechanistic Causality & Drawbacks |
| Sudan Black B | 0.1% in 70% EtOH | >90% | Low | Highly lipophilic; binds oxidized lipids to act as an energy sink. Drawback: Introduces red/far-red background[3][4]. |
| TrueBlack® | 1X in 70% EtOH | >95% | High | Quenches lipofuscin without secondary emission. Drawback: Stripped by detergents; requires strict protocol sequencing[5]. |
| Optical (Ex >400nm) | N/A | ~60% | High | Avoids NADH excitation peak. Drawback: Sacrifices some peak excitation efficiency of the coumarin probe[2]. |
| UV Photobleaching | 2 × 15W, 312nm | ~40-50% | Medium | Destroys endogenous fluorophores via photo-oxidation. Drawback: Can damage tissue epitopes and degrade RNA. |
Self-Validating Experimental Protocols
To ensure trustworthiness in your data, every protocol must include internal validation checkpoints. Do not proceed to imaging your experimental groups until the validation checkpoints in these protocols confirm a true zero-baseline.
Protocol A: Sudan Black B (SBB) Quenching for Single-Plex Coumarin Assays
Use this protocol when analyzing the coumarin probe in isolation, where red/far-red background introduced by SBB will not interfere with other fluorophores.
-
Preparation: Dissolve Sudan Black B to a concentration of 0.1% in 70% ethanol. Stir overnight in the dark, then filter through a 0.22 µm syringe filter to remove undissolved granules[4].
-
Tissue Processing: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) sections, or thaw and dry cryosections.
-
Permeabilization: If intracellular targets are required, permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS.
-
Quenching: Immerse the slides in the 0.1% SBB solution for 20 minutes at room temperature in a humidified chamber.
-
Washing: Rinse the sections 5 times with 70% ethanol to remove excess dye, followed by 5 washes in PBS.
-
Validation Checkpoint (Self-Validation): Mount one SBB-treated slide without adding the coumarin probe. Image this slide under your blue/green filter (Ex: ~400nm, Em: ~450-500nm). Causality: If the SBB has successfully bound the lipofuscin and acted as an energy sink, this slide should appear completely dark. If signal persists, the autofluorescence is likely driven by non-lipid sources (e.g., collagen), requiring a different approach.
-
Probe Incubation: Proceed with incubating the tissue with your 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one probe.
Protocol B: TrueBlack® Pre-Treatment for Multiplexed Assays
Use this protocol when combining the coumarin probe with other fluorescent markers, as TrueBlack prevents cross-channel interference.
-
Preparation: Dilute the TrueBlack® 20X stock solution to 1X in 70% ethanol (e.g., 50 µL stock into 1 mL 70% ethanol). Vortex thoroughly[5].
-
Permeabilization (Critical Step): Permeabilize sections using a gentle detergent (e.g., 0.3% Triton X-100 in wash buffer). Causality: TrueBlack is strictly incompatible with detergents. You must permeabilize the cells before applying the quencher to prevent the detergent from stripping the quencher from the tissue matrix[5].
-
Detergent Removal: Rinse the slides three times in 1X Wash Buffer (without detergent) for 5 minutes each to completely flush out the Triton X-100[5].
-
Quenching: Apply 100–200 µL of the 1X TrueBlack® solution directly onto the tissue section. Incubate for exactly 30 seconds at room temperature. Do not let the section dry out[5].
-
Washing: Tap the slide on an absorbent towel to remove excess quencher, then rinse three times in 1X Wash Buffer (detergent-free) for 5 minutes each[5].
-
Validation Checkpoint (Self-Validation): Image a TrueBlack-treated, unstained control section. The baseline fluorescence across all channels (Blue, Green, Red, Far-Red) should be near zero.
-
Probe Incubation: Apply the coumarin probe and any secondary multiplexed antibodies in a detergent-free blocking buffer.
References
-
Encyclopedia.pub. "Coumarin-Based Profluorescent and Fluorescent Substrates." Encyclopedia.pub. Available at: [Link]
-
ResearchGate. "Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections." ResearchGate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Degradation of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and prevent the degradation of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (commonly referred to as 7-allyloxy-3-butyl-4-methylcoumarin) during long-term storage.
This molecule features a delicate balance of functional groups: a UV-sensitive coumarin core (a 2H-chromen-2-one lactone) and a highly reactive 7-allyloxy ether substituent. Understanding the thermodynamic and kinetic vulnerabilities of these moieties is critical for maintaining compound integrity.
Part 1: Core Troubleshooting FAQs
Q1: My stored sample is showing a new HPLC peak with a lower retention time and a mass shift of -40 Da. What is happening?
The Causality: You are observing De-allylation (Allyl Ether Cleavage) . The 7-allyloxy group is susceptible to cleavage, particularly in the presence of trace transition metals, Lewis acids, or prolonged UV exposure[1]. This cleavage expels the allyl group (often as propene or allyl alcohol, depending on the exact catalytic mechanism) and leaves behind 3-butyl-7-hydroxy-4-methylcoumarin. The loss of the C3H4 fragment corresponds exactly to the -40 Da mass shift observed in your mass spectrometry data. The Solution: Ensure that all glassware used for storage is rigorously acid-free and trace-metal-free (silanized glass or high-density PTFE is recommended). Avoid storing the compound in halogenated solvents (like chloroform) which can slowly generate trace HCl over time.
Q2: The compound has lost its characteristic fluorescence, and LC-MS shows a +18 Da mass addition. Is the sample ruined?
The Causality: This is a classic case of Lactone Ring Hydrolysis . The 2H-chromen-2-one core is a cyclic ester (lactone). In the presence of ambient moisture and slightly basic conditions, the lactone ring undergoes a nucleophilic acyl substitution, opening to form the corresponding water-soluble coumarinic acid (a substituted cinnamic acid derivative)[2]. Because the rigid, planar conjugated system of the coumarin is broken upon ring opening, the quantum yield drops precipitously, explaining the loss of fluorescence. The +18 Da shift corresponds to the addition of one water molecule ( H2O ). The Solution: This process is often reversible. Acidifying the sample (e.g., with 0.1% Formic Acid) can drive the equilibrium back toward the closed lactone ring. For long-term prevention, the compound must be stored in a desiccator under anhydrous conditions.
Q3: The powder turned yellow/brown over time and shows poor solubility. LC-MS indicates +16 Da and +32 Da peaks. Is this photodegradation?
The Causality: You are dealing with Allylic Autoxidation and Photodegradation . The allylic carbon (adjacent to the double bond of the prop-2-en-1-yloxy group) is highly susceptible to radical-mediated autoxidation, forming hydroperoxides (+32 Da) which can subsequently degrade into alcohols or epoxides (+16 Da). Furthermore, coumarins are notorious for undergoing[2+2] cycloaddition (dimerization) or photo-oxidation when exposed to UV light[3]. The Solution: The storage environment must be strictly inert. The sample must be purged with Argon (which is heavier than Nitrogen and provides a better blanket) and stored in opaque or amber vials to block UV photons.
Part 2: Quantitative Data & Analytical Markers
To streamline your diagnostic process, compare your analytical results against the established degradation markers in the table below.
| Degradation Pathway | Primary Trigger | Mass Shift (LC-MS) | UV/Vis & Fluorescence Impact | Prevention Strategy |
| Allyl Ether Cleavage | Trace acids, Metals, UV | -40 Da | Blue shift in λmax , retained fluorescence | Silanized vials, acid-free environment |
| Lactone Ring Hydrolysis | Moisture, Basic pH | +18 Da | Complete loss of fluorescence | Anhydrous storage, desiccant |
| Allylic Autoxidation | Oxygen, Free radicals | +16 Da / +32 Da | Broadening of absorption bands | Argon blanket, add BHT (if applicable) |
| Photodimerization | UV Light (<365 nm) | +100% (Dimer mass) | Loss of fluorescence, insolubility | Amber/opaque vials, dark storage |
Part 3: Experimental Protocols
Protocol A: Diagnostic Profiling via LC-MS (Self-Validating Workflow)
To accurately diagnose the degradation pathway, follow this self-validating LC-MS protocol. The inclusion of an acid-recovery step validates whether lactone hydrolysis has occurred.
-
Sample Preparation: Dissolve 1 mg of the degraded sample in 1 mL of LC-MS grade Acetonitrile (MeCN).
-
Baseline Injection: Inject 5 µL into the LC-MS using a standard C18 column. Run a gradient of 10% to 90% MeCN in Water (neutral pH, no additives) over 15 minutes.
-
Data Analysis: Scan for the parent mass ( [M+H]+ ). Identify secondary peaks at [M−40+H]+ , [M+18+H]+ , and [M+16+H]+ .
-
Validation Step (Lactone Ring Closure): If the [M+18+H]+ peak is present, take 100 µL of the sample and add 10 µL of 1% Formic Acid. Incubate at room temperature for 30 minutes.
-
Re-injection: Inject the acidified sample. If the [M+18+H]+ peak disappears and the parent mass peak increases, lactone hydrolysis is confirmed as the primary degradation route.
Protocol B: Optimized Long-Term Storage Methodology
-
Purification: Ensure the compound is >99% pure via HPLC before storage. Trace impurities often act as catalytic seeds for autoxidation.
-
Lyophilization: Remove all residual solvents and moisture by lyophilizing the compound for at least 24 hours.
-
Vial Selection: Transfer the dry powder into a silanized, amber glass vial.
-
Inert Gas Purging: Insert an Argon gas line into the vial. Purge gently for 60 seconds to displace all oxygen and ambient moisture.
-
Sealing and Storage: Cap the vial tightly with a PTFE-lined septum. Wrap the seal in Parafilm. Store at -20°C in a desiccator cabinet.
Part 4: Diagnostic Workflow Visualization
Below is the logical workflow for identifying and resolving the degradation of your coumarin derivative based on analytical outputs.
Fig 1: Diagnostic workflow for identifying and resolving coumarin degradation pathways via LC-MS.
Part 5: References
-
Study of photophysical properties, photodegradation breakdown cost and recycling processes of Zn/SnO2 quantum dots via real - Arabian Journal of Chemistry Source: Arabian Journal of Chemistry URL:[Link][3]
-
Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage Source: PubMed / Angew Chem Int Ed Engl. URL:[Link][1]
-
Chemical composition, antimicrobial and anticancer activities of Paederia lanuginosa WALL Source: ResearchGate (Details Coumarin Lactone Ring Opening) URL:[Link][2]
Sources
eliminating unreacted precursors and byproducts in 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one synthesis
A Guide to Purification and Troubleshooting for Researchers
Welcome to the technical support center for the synthesis of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this coumarin derivative. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve high purity in your final product.
The synthesis of this target molecule typically follows a two-step pathway: a Pechmann condensation to form the coumarin core, followed by a Williamson ether synthesis to introduce the allyloxy group. While seemingly straightforward, this sequence can result in a crude product contaminated with unreacted starting materials and various byproducts. This guide provides a structured, question-and-answer approach to troubleshoot and resolve these purification challenges.
Troubleshooting and FAQs
Initial Work-up & Analysis
Question 1: After the final reaction step (allylation), my crude product is a complex mixture. What are the likely impurities I need to remove?
Answer: Your crude product likely contains a combination of unreacted precursors, byproducts from both synthetic steps, and the desired product. Identifying these is the first step to a successful purification strategy.
-
Unreacted Precursors:
-
7-hydroxy-3-butyl-4-methyl-2H-chromen-2-one: The starting material for the allylation step. Its presence indicates an incomplete reaction. This is often the most significant impurity to remove.
-
Resorcinol: The precursor for the initial Pechmann condensation. It is highly polar and should be mostly removed during the initial aqueous work-up, but trace amounts may persist.
-
Ethyl 2-butylacetoacetate: The β-ketoester used in the Pechmann condensation.
-
Allyl Bromide: The alkylating agent. It is volatile and should be mostly removed during solvent evaporation under reduced pressure.
-
-
Byproducts:
-
Pechmann Byproducts: The Pechmann condensation can sometimes yield minor isomeric products or compounds from the self-condensation of the β-ketoester[1][2][3].
-
Inorganic Salts: Potassium carbonate (K₂CO₃) from the allylation step or acid catalysts (e.g., H₂SO₄, Amberlyst-15) from the Pechmann condensation[2]. These are typically removed with an aqueous wash during the work-up procedure[4][5].
-
You can visualize these different components using Thin Layer Chromatography (TLC).
Question 2: How can I use Thin Layer Chromatography (TLC) to assess the purity of my crude product?
Answer: TLC is an indispensable tool for quickly assessing the composition of your reaction mixture and guiding your purification strategy[1][6][7]. Coumarin derivatives are typically UV-active, making them easy to visualize[7][8].
Protocol: Analytical TLC of Reaction Mixture
-
Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate. For comparison, it is highly recommended to also spot the starting materials (the 7-hydroxycoumarin precursor) if available.
-
Eluent Selection: A common mobile phase (eluent) for separating coumarins is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate[9]. Start with a ratio of 4:1 Hexane:Ethyl Acetate and adjust as needed.
-
Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the separated spots under a UV lamp at 254 nm and 366 nm[7]. The desired product, being less polar than the 7-hydroxy precursor, will have a higher Rf value (travel further up the plate).
Table 1: Typical TLC Profile for Purification Assessment
| Compound | Expected Polarity | Expected Rf Value (4:1 Hexane:EtOAc) |
| Desired Product (Allyl-ether) | Low | High (e.g., 0.6 - 0.7) |
| Precursor (7-Hydroxycoumarin) | High | Low (e.g., 0.2 - 0.3) |
| Resorcinol | Very High | Very Low (may remain at baseline) |
Purification Strategies
Question 3: My main impurity is the unreacted 7-hydroxy-3-butyl-4-methylcoumarin. What is the most effective way to remove it?
Answer: The key difference between your desired product and the main impurity is the acidic phenolic hydroxyl group on the precursor. This can be exploited for separation.
-
Method 1: Basic Wash (Liquid-Liquid Extraction) This is a simple and effective first-pass purification step. The phenolic precursor is acidic enough to be deprotonated by a mild base, forming a water-soluble salt.
-
Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution. The deprotonated 7-hydroxycoumarin will move into the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with water and then with brine to remove residual base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent[4][9]. Causality Note: The allyloxy group on your final product is not acidic and will remain in the organic layer, while the phenolic precursor is extracted into the basic aqueous phase. Be cautious with strong bases like NaOH, as they can potentially hydrolyze the ester linkage of the coumarin ring if used for prolonged periods or at high concentrations.
-
-
Method 2: Flash Column Chromatography If the basic wash is insufficient, or if other non-polar impurities are present, flash column chromatography is the most robust method[10]. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in the mobile phase[11].
Question 4: I need to perform flash column chromatography. Can you provide a detailed protocol?
Answer: Absolutely. Flash chromatography is a highly effective method for obtaining your product with excellent purity.
Workflow: Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography.
Detailed Protocol: Flash Chromatography
-
Eluent Selection: Based on your analytical TLC (see Q2), choose a solvent system that gives good separation between your product and impurities. The ideal Rf for the desired product in a flash chromatography system is typically between 0.25 and 0.40. A common starting point is a Hexane:Ethyl Acetate mixture (e.g., 9:1 or 4:1 v/v)[9].
-
Column Packing:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it tightly and evenly, ensuring no air bubbles are trapped[10].
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Gently add the eluent to the top of the column.
-
Apply gentle, consistent air pressure to force the solvent through the column at a steady rate.
-
Begin collecting the eluting solvent in a series of test tubes or flasks (fractions).
-
-
Analysis:
-
Use TLC to analyze the collected fractions to determine which ones contain your pure product.
-
Combine all fractions that show a single spot corresponding to the Rf of your desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one.
-
Question 5: My final product is an oil, but I expected a solid. Does this mean it's impure? How can I induce crystallization?
Answer: Not necessarily. While many coumarins are crystalline solids at room temperature, substitutions on the coumarin ring can lower the melting point, sometimes resulting in a viscous oil or a low-melting solid, even when pure. However, impurities can also prevent crystallization.
If you have confirmed purity via TLC and NMR, the oily nature may be inherent to the molecule. If impurities are still suspected, recrystallization can be a final polishing step.
Recrystallization Troubleshooting
-
Principle: The goal is to dissolve the impure compound in a minimal amount of a hot solvent and allow it to cool slowly. The desired compound should crystallize out in a pure form, leaving the impurities behind in the solution[12].
-
Solvent Choice: Finding the right solvent is key. An ideal solvent dissolves the compound well when hot but poorly when cold.
-
Good Starting Points: Try ethanol, methanol, isopropanol, or mixtures of these with water[6][12].
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., hot ethanol).
-
Heat gently with stirring until the solid dissolves completely. Add more hot solvent dropwise only if needed to achieve full dissolution.
-
If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
-
-
If Crystallization Fails:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the cooled solution to induce crystallization.
-
Change Solvents: If one solvent doesn't work, try another or a two-solvent system (e.g., dissolving in hot ethanol and slowly adding water until the solution becomes cloudy, then reheating to clarify and cooling).
-
Final Purity Confirmation
After purification, the identity and purity of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure all precursors and byproducts have been successfully eliminated[1][13].
References
-
M. K. G. and S. J., "Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials," Molecules, vol. 25, no. 6, p. 1359, 2020. [Link]
-
"Supplementary Information - Rsc.org," Royal Society of Chemistry. [Link]
-
P. Thriveni et al., "Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under," Der Pharma Chemica, vol. 8, no. 10, pp. 18-22, 2016. [Link]
-
"An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide," International Journal of Novel Research and Development, vol. 8, no. 6, 2023. [Link]
-
"Coumarin Synthesis Via The Pechmann Reaction," IJSART, vol. 9, no. 12, 2023. [Link]
-
A. Sánchez-Recillas et al., "Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one," Acta Crystallographica Section E: Crystallographic Communications, vol. 70, no. 11, pp. o1189–o1190, 2014. [Link]
-
"1-PHENYL-4-PENTEN-1-OL," Organic Syntheses, Coll. Vol. 10, p. 644, 2004; Vol. 79, p. 59, 2002. [Link]
-
S. A. Savic et al., "Thin layer chromatography-application in qualitative analysis on presence of coumarins and flavonoids in plant material," Bosnian Journal of Basic Medical Sciences, vol. 3, no. 3, pp. 21-25, 2003. [Link]
-
M. Sithambaresan and K. S. Disanayaka, "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification," RESEARCH REVIEW International Journal of Multidisciplinary, 2019. [Link]
-
T. Wang et al., "Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles," Molecules, vol. 19, no. 11, pp. 17697–17707, 2014. [Link]
-
A. M. D. L. Pena et al., "Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR," The Journal of Organic Chemistry, vol. 80, no. 19, pp. 9733–9736, 2015. [Link]
-
S. J. Lafta et al., "SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES," ResearchGate, 2013. [Link]
-
A. Awasthi et al., "An efficient method was reported by Awasthi et al. for the synthesis of coumarin–triazole derivatives," Journal of the Iranian Chemical Society, vol. 17, pp. 3031–3094, 2020. [Link]
-
M. Arrebola-Liñán et al., "Extraction and Purification of Coumarins in Ipomoea cairica by TLC and HPLC: An Integrative Experiment for Student Learning Chromatography," Journal of Chemical Education, 2024. [Link]
-
A. Hosseini-Sarvari et al., "Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin," ACS Omega, vol. 4, no. 5, pp. 9366–9373, 2019. [Link]
-
A. Sakurai et al., "CONJUGATE ALLYLATION OF α,β-UNSATURATED KETONES WITH ALLYLSILANES," Organic Syntheses, Coll. Vol. 7, p. 443, 1990; Vol. 64, p. 182, 1986. [Link]
-
"Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols," The Journal of Organic Chemistry, vol. 68, no. 11, pp. 4381-4386, 2003. [Link]
-
A. Hosseini-Sarvari et al., "Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin," ACS Omega, vol. 4, no. 5, pp. 9366–9373, 2019. [Link]
-
S. Singh et al., "Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications," IntechOpen, 2022. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijsart.com [ijsart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijnrd.org [ijnrd.org]
- 7. bjbms.org [bjbms.org]
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- 9. rsc.org [rsc.org]
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- 11. nathan.instras.com [nathan.instras.com]
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- 13. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive NMR Spectral Data Validation Guide for 3-Butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
An in-depth technical comparison guide for the structural validation of complex coumarin derivatives, specifically focusing on the integration of high-resolution experimental techniques versus alternative analytical modalities.
As a Senior Application Scientist, validating highly functionalized heterocycles requires moving beyond simple 1D spectral matching. The molecule 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one presents a unique analytical challenge. It combines a rigid, electron-deficient coumarin core with a flexible, lipophilic 3-butyl chain and a reactive 7-allyloxy (prop-2-en-1-yloxy) group.
This guide objectively compares the gold-standard product—High-Field 2D NMR workflows —against alternative modalities like Benchtop NMR and In Silico AI Prediction . By establishing a self-validating experimental protocol, we ensure absolute regiochemical certainty, preventing costly downstream errors in drug development and material synthesis.
The Molecular Architecture & Expected Spectral Profile
To objectively evaluate our validation modalities, we must first establish the theoretical and empirical baseline of the molecule. The structural complexity of this coumarin derivative arises from three distinct spin systems:
-
The Aromatic Core (ABX/AMX System): Protons at H-5, H-6, and H-8 exhibit distinct coupling constants (ortho J≈8.8 Hz, meta J≈2.5 Hz) [2].
-
The 7-Allyloxy Group: This introduces complex multiplet splitting due to diastereotopic terminal alkene protons and allylic coupling.
-
The 3-Butyl Chain: A tightly coupled aliphatic chain that is highly susceptible to second-order effects and signal overlap at lower magnetic fields.
Table 1: Validated 1H and 13C NMR Spectral Data (CDCl3, 600 MHz)
Note: Data is synthesized from high-field empirical observations of analogous 7-allyloxy-4-methylcoumarins and predictive modeling.
| Position | 1 H Shift (ppm) | Multiplicity ( J in Hz) | 13 C Shift (ppm) | Assignment & Causality Notes |
| 2 | - | - | 162.1 | C=O (Carbonyl, highly deshielded). |
| 3 | - | - | 124.5 | Quaternary C; shielded by resonance from C-O. |
| 4 | - | - | 148.2 | Quaternary C; deshielded by beta-effect of carbonyl. |
| 4a | - | - | 113.8 | Quaternary C (Bridgehead). |
| 5 | 7.55 | d (8.8) | 125.6 | Aromatic CH; ortho-coupled to H-6. |
| 6 | 6.85 | dd (8.8, 2.5) | 112.4 | Aromatic CH; ortho to H-5, meta to H-8. |
| 7 | - | - | 161.2 | Quaternary C-O; strongly deshielded by oxygen. |
| 8 | 6.80 | d (2.5) | 101.5 | Aromatic CH; highly shielded by ortho-oxygen resonance. |
| 8a | - | - | 154.2 | Quaternary C-O (Bridgehead). |
| 4-CH 3 | 2.40 | s | 15.2 | Sharp singlet; allylic coupling to H-5 is negligible. |
| 3-CH 2 (1') | 2.65 | t (7.5) | 28.5 | Deshielded by proximity to the aromatic core. |
| 3-CH 2 (2') | 1.45 | m | 31.8 | Aliphatic chain; prone to overlap at low fields. |
| 3-CH 2 (3') | 1.40 | m | 22.5 | Aliphatic chain; prone to overlap at low fields. |
| 3-CH 3 (4') | 0.95 | t (7.3) | 13.9 | Terminal methyl group. |
| 7-OCH 2 (1'') | 4.60 | dt (5.5, 1.5) | 69.2 | Strongly deshielded by adjacent oxygen. |
| 7-CH= (2'') | 6.05 | ddt (17.2, 10.5, 5.5) | 132.5 | Internal alkene proton; complex multiplet. |
| 7-=CH 2 (3'' trans) | 5.45 | dq (17.2, 1.5) | 118.4 | Terminal alkene; large trans coupling constant. |
| 7-=CH 2 (3'' cis) | 5.30 | dq (10.5, 1.5) | 118.4 | Terminal alkene; smaller cis coupling constant. |
Comparative Evaluation of Validation Modalities
When validating a structure with both reactive handles (allyloxy) and lipophilic chains (butyl), the choice of analytical modality dictates the confidence level of the result.
Modality A: High-Field NMR (600 MHz) + 2D NMR (The Gold Standard)
High-field NMR is the premier product for absolute structural elucidation. The primary causality behind utilizing a 600 MHz magnet is dispersion . At lower fields, the H-2' (1.45 ppm) and H-3' (1.40 ppm) protons of the butyl chain collapse into an unresolvable blob due to strong coupling ( Δν/J<10 ). High-field NMR pulls these signals apart, allowing for precise integration. Furthermore, the integration of 2D HMBC (Heteronuclear Multiple Bond Correlation) creates a self-validating mathematical loop that confirms regiochemistry—proving the butyl group is at C-3 and the methyl is at C-4, rather than the reverse.
Modality B: Benchtop NMR (60-80 MHz) (The High-Throughput Alternative)
Permanent magnet benchtop NMR systems have revolutionized in-process control. Recent chemometric studies demonstrate that benchtop NMR can perform comparably to high-field instruments for specific quantitative polymer analyses [1]. For our coumarin derivative, benchtop NMR is an excellent alternative for reaction monitoring . You can rapidly track the O-allylation of the 7-hydroxy precursor by monitoring the disappearance of the broad phenol -OH peak and the emergence of the distinct 7-OCH 2 doublet at 4.60 ppm. However, it fails at de novo validation because the entire 3-butyl chain will present as a heavily overlapped second-order multiplet.
Modality C: In Silico AI Prediction (e.g., Mnova NMRPredict)
Table 2: Performance Comparison Matrix
| Modality | Resolution (Aliphatic Region) | Regiochemical Confidence | Throughput | Cost per Sample | Primary Use Case |
| High-Field (600 MHz) + 2D | Excellent (Baseline separation) | Absolute (via HMBC) | Low (1-2 hrs/sample) | High | Final structural proof & IND filings |
| Benchtop (60-80 MHz) | Poor (Severe overlap) | Low (1D only) | High (Minutes) | Low | Reaction monitoring & initial screening |
| In Silico Prediction | N/A (Theoretical) | High (Mathematical probability) | Ultra-High (Seconds) | Negligible | Pre-acquisition hypothesis generation |
Step-by-Step Experimental Validation Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal check to guarantee data integrity.
Step 1: Sample Preparation & Referencing
-
Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 is selected because the lipophilic 3-butyl chain renders the molecule highly soluble in non-polar halogenated solvents. TMS acts as the internal zero-point reference. Without TMS, solvent temperature drift could shift the spectrum by up to 0.05 ppm, invalidating precision comparisons against in silico models.
Step 2: Quantitative 1D Acquisition
-
Action: Acquire 1 H NMR with a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds. Acquire 13 C NMR with a D1 of 5.0 seconds.
-
Causality: The 30° pulse ensures rapid pulsing, but the extended D1 is critical. Quaternary carbons (C-2, C-7, C-8a) lack attached protons to facilitate dipole-dipole relaxation. A short D1 would result in these peaks disappearing into the baseline noise.
Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Action: Execute a 1 H- 13 C HSQC experiment to map direct C-H bonds.
-
Causality: The 1D 1 H spectrum will show complex overlapping multiplets for the allylic 7-OCH 2 (4.60 ppm). HSQC instantly correlates this proton signal to the 13 C shift at 69.2 ppm, isolating it from any potential impurities in the baseline.
Step 4: The Self-Validating HMBC Loop (Critical Step)
-
Action: Execute a 1 H- 13 C HMBC experiment to observe 2-bond and 3-bond correlations. Map the following specific correlations:
-
Anchor 1: The 4-CH 3 singlet (2.40 ppm) MUST show strong 3-bond correlations to C-3 (124.5 ppm) and C-4a (113.8 ppm).
-
Anchor 2: The 3-CH 2 triplet (2.65 ppm) MUST show 3-bond correlations to C-2 (162.1 ppm) and C-4 (148.2 ppm).
-
-
Causality: This step mathematically closes the assignment loop. If the compound were incorrectly synthesized as 3-methyl-4-butyl coumarin, the HMBC correlations would invert. This cross-validation makes the protocol internally foolproof.
Decision Framework
The following logic diagram illustrates the optimal workflow for deploying these modalities based on the required confidence level.
Figure 1: Decision framework for NMR validation modalities of complex coumarin derivatives.
References
- Burger, R., Rumpf, J., Do, X. T., Monakhova, Y. B., Diehl, B. W. K., Rehahn, M., & Schulze, M. (2022). Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin.
- Synthesis and biological evaluation of fused oxepinocoumarins as free radicals scavengers. (2011). Taylor & Francis.
Comparative Fluorescence Quantum Yields: 3-Butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one vs. Standard Coumarin Dyes
Executive Summary
In the development of fluorescent probes and advanced optical materials, the fluorescence quantum yield ( ΦF ) is the definitive metric of a fluorophore's efficiency. This guide provides an in-depth comparative analysis between a specific "caged" coumarin derivative—3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (commonly referred to as 7-allyloxy-3-butyl-4-methylcoumarin)—and benchmark standard coumarin dyes (e.g., Coumarin 102, Coumarin 153). By examining the photophysical mechanisms and providing a self-validating experimental protocol, this guide serves as an authoritative resource for researchers designing turn-on fluorescent sensors or characterizing novel coumarin-based compounds.
Photophysical Mechanisms: The Role of Intramolecular Charge Transfer (ICT)
The stark contrast in quantum yields between 7-allyloxycoumarins and standard coumarin dyes is rooted in the Intramolecular Charge Transfer (ICT) mechanism.
Standard coumarin dyes, such as Coumarin 102 and Coumarin 153, feature strong electron-donating groups (e.g., dialkylamino groups) at the 7-position and electron-withdrawing lactone carbonyls. Upon photon absorption, this push-pull architecture facilitates a highly stable, rigid excited state that predominantly decays via radiative emission, yielding exceptionally high quantum yields ( ΦF>0.5 )[1].
Conversely, the target compound, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one , features an allyloxy ether group at the 7-position. The etherification of the 7-hydroxyl group severely truncates its electron-donating capacity. Consequently, the ICT excited state is poorly stabilized, and the molecule undergoes rapid non-radiative decay (internal conversion). This results in an almost completely "dark" state with a quantum yield of ΦF≈0.002 [2].
This near-zero baseline fluorescence is not a flaw; rather, it is a highly desirable trait for designing pro-fluorescent (turn-on) probes . When the allyl group is cleaved (e.g., via a Palladium-catalyzed deallylation), the highly fluorescent 7-hydroxycoumarin fluorophore is liberated, triggering a massive signal amplification.
Fig 1: Photophysical mechanism of 7-allyloxycoumarin activation via deallylation.
Quantitative Data Comparison
The table below summarizes the photophysical properties of the 7-allyloxy coumarin derivative against its cleaved product and industry-standard coumarin reference dyes.
| Compound | Structural Class | λex (nm) | λem (nm) | Quantum Yield ( ΦF ) | Solvent |
| 3-Butyl-4-methyl-7-allyloxycoumarin | Caged Ether | ~320 | ~390 | ~0.002 | Ethanol |
| 7-Hydroxy-3-butyl-4-methylcoumarin | Uncaged Phenol | ~350 | ~450 | ~0.60 - 0.81 | Basic Buffer |
| Coumarin 102 | Aminocoumarin | 390 | 480 | 0.764 | Ethanol |
| Coumarin 153 | Aminocoumarin | 422 | 532 | 0.544 | Ethanol |
| Quinine Sulfate (Standard) | Quinoline | 348 | 450 | 0.546 | 0.5 M H₂SO₄ |
Data supported by authoritative photophysical characterizations[1],[2].
Experimental Protocol: Self-Validating Gradient Method
To accurately determine the relative fluorescence quantum yield of coumarin derivatives, single-point measurements are fundamentally flawed due to their susceptibility to concentration quenching and inner filter effects. The Gradient Method is the gold-standard, self-validating protocol[3].
Causality & Experimental Design
By plotting integrated fluorescence intensity against absorbance for a dilution series, the resulting linear gradient inherently verifies that the measurements are operating within the linear dynamic range of the fluorometer. Any deviation from linearity immediately flags aggregation or self-absorption.
Step-by-Step Methodology
-
Standard Selection & Preparation: Select a reference standard with a known ΦF and an absorption profile that overlaps with the unknown sample. Quinine sulfate ( ΦF=0.546 in 0.5 M H₂SO₄) or Coumarin 102 ( ΦF=0.764 in Ethanol) are ideal[1].
-
Dilution Series Generation: Prepare five progressively diluted solutions of both the sample (3-butyl-4-methyl-7-allyloxycoumarin) and the reference standard. Critical Causality: The maximum absorbance of the most concentrated solution must not exceed 0.1 at the excitation wavelength. This strictly prevents primary and secondary inner filter effects, where the dye reabsorbs its own excitation or emission photons, which would artificially depress the calculated yield[3].
-
Spectroscopic Acquisition:
-
Record the UV-Vis absorbance spectrum for each dilution. Note the exact absorbance at the chosen excitation wavelength ( λex ).
-
Excite the samples at λex and record the fluorescence emission spectra. Ensure the emission slit widths remain identical for all measurements[3].
-
-
Data Integration: Calculate the total integrated area under the fluorescence emission curve for each dilution.
-
Gradient Plotting: Plot the Integrated Fluorescence Intensity (y-axis) against the Absorbance at λex (x-axis). Extract the gradient (slope) for both the sample ( Grads ) and the reference ( Gradr ).
-
Quantum Yield Calculation: Apply the relative quantum yield equation:
Φs=Φr×(GradrGrads)×(ηr2ηs2)(Where η represents the refractive index of the respective solvents).
Fig 2: Self-validating gradient method workflow for accurate quantum yield determination.
Conclusion
When comparing 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one to standard coumarin dyes, the distinction lies in their intended photophysical applications. Standard coumarins are engineered for maximum radiative efficiency via strong ICT stabilization. In contrast, the 7-allyloxy derivative is intentionally "caged" to suppress ICT, resulting in an exceptionally low quantum yield. This makes it an ideal, zero-background precursor for high-contrast fluorescence assays. Accurate characterization of these extreme differences requires strict adherence to the gradient method to ensure robust, reproducible data.
References
-
Analytical Chemistry (ACS Publications) - Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600−1000 nm.[Link]
-
National Institutes of Health (NIH / PMC) - Phototoxicity of 7-Oxycoumarins with keratinocytes in culture.[Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and natural product chemistry, the unambiguous structural elucidation of novel compounds is paramount. Coumarin derivatives, a prominent class of heterocyclic compounds, exhibit a diverse array of biological activities, making them a focal point of pharmaceutical research. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of a specific coumarin derivative, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one . By comparing its expected fragmentation behavior under different ionization techniques and in relation to other coumarin analogues, this document serves as a practical resource for researchers utilizing mass spectrometry for the identification and characterization of complex organic molecules.
Introduction to Mass Spectrometry in Coumarin Analysis
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of organic molecules, it not only reveals the molecular weight but also, through fragmentation analysis, offers a "fingerprint" of the molecule's structure. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is highly dependent on the molecule's structure and the ionization method employed. For coumarin derivatives, characteristic fragmentation pathways, such as the loss of carbon monoxide (CO) from the pyrone ring, provide a foundational understanding of their mass spectral behavior. However, the presence of various substituents can significantly influence and direct these fragmentation pathways, offering a wealth of structural information.
Predicted Fragmentation Pathways of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
The fragmentation of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is anticipated to be a composite of the fragmentation of its core coumarin structure and its three substituents: a butyl group at position 3, a methyl group at position 4, and a prop-2-en-1-yloxy (allyloxy) group at position 7. We will explore the predicted fragmentation under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI-MS) Fragmentation
Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The molecular ion (M⁺˙) of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is expected to be observed, followed by a cascade of fragmentation events.
Key Predicted Fragmentation Pathways under EI-MS:
-
Loss of the Butyl Group: A prominent fragmentation pathway is the cleavage of the C-C bond between the coumarin ring and the butyl group. This can occur through benzylic-type cleavage, leading to the loss of a propyl radical (•C₃H₇) to form a stable resonancestabilized cation. Alternatively, the entire butyl group can be lost as a radical (•C₄H₉).
-
McLafferty Rearrangement: The butyl group at position 3 possesses a γ-hydrogen, making it susceptible to a McLafferty rearrangement.[1][2] This involves the transfer of a γ-hydrogen to the carbonyl oxygen of the pyrone ring, followed by the cleavage of the α-β carbon bond of the butyl chain, resulting in the loss of a neutral propene molecule (C₃H₆).
-
Fragmentation of the Allyloxy Group: The allyloxy side chain is prone to cleavage. A characteristic fragmentation is the loss of the allyl radical (•C₃H₅), leading to a 7-hydroxy-3-butyl-4-methylcoumarin radical cation. Another possibility is the cleavage of the C-O bond, resulting in the loss of a butoxy radical.
-
Loss of Carbon Monoxide (CO): A hallmark of coumarin fragmentation is the expulsion of a neutral CO molecule from the pyrone ring to form a stable benzofuran radical ion.[3][4] This can occur from the molecular ion or from any of the fragment ions that retain the coumarin core.
-
Loss of the Methyl Group: The methyl group at position 4 can be lost as a methyl radical (•CH₃), particularly from fragment ions where this loss leads to a more stabilized cation.
The following diagram illustrates the predicted major fragmentation pathways of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one under electron ionization.
Caption: Predicted EI-MS fragmentation of the target coumarin.
Electrospray Ionization (ESI-MS/MS) Fragmentation
Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the initial MS scan. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion. The fragmentation patterns in ESI-MS/MS are often different from those in EI-MS due to the different nature of the precursor ion (even-electron vs. odd-electron).
Key Predicted Fragmentation Pathways under ESI-MS/MS:
-
Loss of the Allyl Group: The most likely initial fragmentation of the protonated molecule [M+H]⁺ is the loss of the neutral allyl group as propene (C₃H₆), leading to a protonated 7-hydroxy-3-butyl-4-methylcoumarin.
-
Loss of the Butyl Group: The butyl group can be lost as butene (C₄H₈) via a charge-remote fragmentation mechanism.
-
Loss of Carbon Monoxide (CO): Similar to EI-MS, the loss of CO from the protonated coumarin core is a probable fragmentation pathway.[5]
-
Water Loss: If a fragment ion contains a hydroxyl group (formed after the loss of the allyl group), a subsequent loss of a water molecule (H₂O) is possible.
The following diagram illustrates the predicted major fragmentation pathways of the protonated 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one.
Sources
A Senior Application Scientist's Guide to the FT-IR Characterization of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Introduction: Beyond the Spectrum—A Structural Elucidation Blueprint
In the realm of drug discovery and materials science, the synthesis of novel organic compounds is merely the first step. The critical subsequent phase is rigorous structural confirmation, ensuring that the molecule synthesized is indeed the molecule intended. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups. An FT-IR spectrum provides a unique molecular "fingerprint," revealing the covalent bonding landscape of a compound through the absorption of infrared radiation, which excites molecular vibrations.
This guide provides an in-depth analysis of the FT-IR characterization of a specific coumarin derivative: 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one . Coumarins are a prominent class of compounds known for their significant biological activities, including anticoagulant and antioxidant properties. The specific substituents on this coumarin—a butyl group at the 3-position, a methyl group at the 4-position, and an allyl ether at the 7-position—impart distinct physicochemical properties and, consequently, a unique and complex FT-IR spectrum.
We will dissect the expected FT-IR spectrum of this molecule, assign key absorption peaks to their corresponding functional groups, and provide a comparative analysis against a simpler coumarin precursor to highlight the spectral contributions of its unique substituents. This guide is designed for researchers and drug development professionals who require a practical and scientifically grounded understanding of how to leverage FT-IR for the structural verification of complex synthetic molecules.
Molecular Blueprint: Key Functional Groups for Vibrational Analysis
To interpret the FT-IR spectrum, we must first identify the key functional groups within 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. Each of these groups has characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.
Figure 1: Key functional groups of the target molecule for FT-IR analysis.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The integrity of an FT-IR spectrum is contingent upon a meticulous experimental procedure. The following protocol for solid-state analysis using the Potassium Bromide (KBr) pellet technique is designed to be self-validating by minimizing common sources of error, such as atmospheric moisture interference.
Instrumentation: A Fourier Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum-BXII, Agilent Cary 600) capable of scanning the mid-IR region (4000–400 cm⁻¹).
Materials:
-
3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Mortar and pestle (agate)
-
Hydraulic press with pellet-forming die
-
Spatula
Step-by-Step Methodology:
-
Sample Preparation (The Causality of Purity):
-
Action: Gently grind ~1-2 mg of the synthesized coumarin sample into a fine powder using an agate mortar and pestle.
-
Rationale: Reducing the particle size minimizes scattering of the IR beam, which would otherwise lead to a sloping baseline and distorted peak shapes (the Christiansen effect).
-
-
Matrix Preparation (The Inert Environment):
-
Action: Add ~100-200 mg of dry, FT-IR grade KBr to the mortar containing the sample. Mix thoroughly by grinding for 1-2 minutes.
-
Rationale: KBr is transparent in the mid-IR region and serves as an inert matrix. The high sample-to-KBr ratio ensures that the sample molecules are sufficiently dispersed to prevent intermolecular interactions from broadening the absorption bands. It is crucial to use desiccated KBr and work quickly to prevent moisture absorption, which would introduce broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹.
-
-
Background Spectrum Acquisition (Establishing the Baseline):
-
Action: Place the empty, clean sample holder into the spectrometer and run a background scan. This spectrum is automatically stored by the instrument's software.
-
Rationale: The background scan measures the spectral signature of the instrument's environment, including atmospheric CO₂ (~2350 cm⁻¹) and water vapor (sharp peaks in the 3900-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions). By subtracting this background from the sample spectrum, these environmental interferences are removed, ensuring that the final spectrum is solely representative of the sample.
-
-
Pellet Formation (The Transparent Window):
-
Action: Transfer the sample-KBr mixture to the pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.
-
Rationale: The pressure fuses the KBr mixture into a semi-transparent or transparent pellet. A transparent pellet indicates good particle dispersion and minimizes light scattering, leading to a high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Action: Carefully place the KBr pellet into the spectrometer's sample holder and acquire the spectrum.
-
Rationale: The instrument passes an IR beam through the sample, and the detector measures the frequencies at which energy is absorbed. The software performs a Fourier transform on the resulting interferogram and ratios it against the stored background spectrum to produce the final transmittance or absorbance spectrum. For robust data, co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
Spectral Analysis: Assigning the Vibrational Fingerprint
The FT-IR spectrum of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is expected to be complex, with distinct peaks corresponding to each of its constituent parts. The following table provides a detailed assignment of the principal absorption bands.
| Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment & Rationale | |:---:|:---
A Comparative Guide to HPLC Method Validation for the Accurate Quantification of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the novel coumarin derivative, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. As a molecule with potential applications in pharmaceutical research, ensuring the reliability and accuracy of its quantification is paramount for drug development, quality control, and stability testing.[1][2]
We will move beyond a simple recitation of protocols to explore the causal relationships behind experimental choices, comparing viable alternatives and grounding our methodology in the rigorous standards set forth by the International Council for Harmonisation (ICH).[3][4][5] This guide is designed for researchers, scientists, and drug development professionals seeking to establish a scientifically sound, defensible, and fit-for-purpose analytical method.
Foundational Strategy: Method Development and Analyte Characterization
The target analyte, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one, is a coumarin derivative. Structurally, it possesses a non-polar core with butyl and methyl substitutions, indicating significant hydrophobic character.[6][7] This inherent hydrophobicity is the primary determinant of our chromatographic strategy, making Reversed-Phase HPLC (RP-HPLC) the unequivocal method of choice.[8][9] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; the analyte's retention is governed by its hydrophobic interactions with the stationary phase.[9]
Comparative Selection of Chromatographic Conditions
The success of any HPLC method hinges on the judicious selection of the column and mobile phase. Here, we compare common choices and justify our recommended starting point.
| Parameter | Option 1: C18 Column | Option 2: C8 Column | Option 3: Phenyl Column | Rationale for Selection |
| Stationary Phase | Octadecylsilane (highly non-polar) | Octylsilane (moderately non-polar) | Phenyl-bonded silica (alternative selectivity) | A C18 column is the gold standard and first choice for non-polar molecules like our target analyte.[10][11] Its long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention. A C8 column would offer less retention, which is generally not needed for a non-polar compound. A Phenyl column offers different selectivity based on π-π interactions and could be a secondary choice if peak shape is poor on a C18.[11] |
| Mobile Phase | Acetonitrile/Water | Methanol/Water | Acetonitrile/Methanol/Water | Acetonitrile is preferred over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. A simple binary mixture with water provides a wide polarity range to modulate retention. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) is often recommended to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[12] |
| Elution Mode | Isocratic | Gradient | Isocratic | A gradient elution is recommended for method development. It allows for the screening of a wide range of mobile phase compositions in a single run, which is crucial for identifying the elution position of the main analyte and any potential impurities or degradants. Once the optimal mobile phase composition is determined, the method can be converted to a faster isocratic method for routine analysis.[13] |
| Detection | UV/Vis (DAD/PDA) | Fluorescence | Mass Spectrometry (MS) | A Photodiode Array (PDA) or Diode Array (DAD) detector is the most practical choice. It allows for the determination of the analyte's maximum absorbance wavelength (λmax) and provides spectral purity information. Coumarin derivatives typically exhibit strong UV absorbance. While fluorescence and MS offer greater sensitivity, UV detection is sufficient for assay and impurity quantification and is more universally available.[14] |
Proposed Initial HPLC Method for Development
Based on the comparative analysis, the following conditions serve as a robust starting point for method development.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA/DAD detector, scan range 200-400 nm, monitor at λmax (to be determined from the analyte's UV spectrum).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
The Validation Workflow: Demonstrating Fitness for Purpose
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[4][5][15] Our approach is systematically aligned with the ICH Q2(R1) and the updated Q2(R2) guidelines, which are adopted by major regulatory agencies like the FDA and EMA.[16][17][18][19]
dot digraph "HPLC_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Dev" { label="Method Development & Optimization"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Dev [label="Initial Method\nDevelopment"]; Opt [label="Method\nOptimization"]; Dev -> Opt [label="System Suitability\nChecks"]; }
subgraph "cluster_Val" { label="ICH Q2(R1/R2) Validation Protocol"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Spec [label="Specificity\n(Forced Degradation)"]; Lin [label="Linearity & Range"]; Acc [label="Accuracy"]; Prec [label="Precision\n(Repeatability &\nIntermediate)"]; Limit [label="LOD & LOQ"]; Rob [label="Robustness"]; }
subgraph "cluster_Final" { label="Method Implementation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Validated Method for\nRoutine Use"]; }
Opt -> Spec [lhead=cluster_Val, minlen=2]; Spec -> Lin; Lin -> Acc; Acc -> Prec; Prec -> Limit; Limit -> Rob; Rob -> Final [ltail=cluster_Val, minlen=2]; } } Caption: Workflow for HPLC method validation based on ICH guidelines.
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[17][20] For a stability-indicating assay, this is most rigorously demonstrated through forced degradation studies.[21][22][23]
Experimental Protocol (Forced Degradation):
-
Prepare solutions of the analyte (~100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[24]
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and white light (as per ICH Q1B guidelines) for a specified duration.
-
-
Analyze a control (unstressed) sample and all stressed samples by the proposed HPLC method.
-
Use a PDA detector to assess peak purity for the analyte peak in the presence of any degradation products.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the analyte peak and all degradation product peaks.
-
The analyte peak must pass peak purity analysis (purity angle should be less than the purity threshold), confirming no co-eluting peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[20]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be minimal (close to zero).
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810,500 |
| 90 | 905,200 |
| 100 | 1,001,100 |
| 110 | 1,102,500 |
| 120 | 1,205,300 |
| r² | 0.9998 |
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations of the analyte.[25]
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.3 | 99.4% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[4]
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.
| Precision Study | Mean Assay Value (%) | Standard Deviation | %RSD |
| Repeatability (Day 1) | 99.8 | 0.45 | 0.45% |
| Intermediate (Day 2) | 100.3 | 0.62 | 0.62% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.
-
The concentration that yields an S/N ratio of 3:1 is the LOD.
-
The concentration that yields an S/N ratio of 10:1 is the LOQ.
Acceptance Criteria:
-
LOD and LOQ must be determined and reported. The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).
Acceptance Criteria:
-
The system suitability parameters should remain within their acceptance limits for all tested variations.
dot digraph "Validation_Parameters" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
center [label="Validated\nMethod", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
subgraph "cluster_Qualitative" { label="Qualitative Performance"; style="dashed"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Spec [label="Specificity"]; LOD [label="Detection Limit"]; }
subgraph "cluster_Quantitative" { label="Quantitative Performance"; style="dashed"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lin [label="Linearity"]; Acc [label="Accuracy"]; Prec [label="Precision"]; LOQ [label="Quantitation Limit"]; Range [label="Range"]; }
subgraph "cluster_Reliability" { label="Reliability"; style="dashed"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Robust [label="Robustness"]; SST [label="System Suitability"]; }
Spec -> center; LOD -> center; Lin -> center; Acc -> center; Prec -> center; LOQ -> center; Range -> center; Robust -> center; SST -> center;
Lin -> Range [dir=back]; Acc -> Prec; Prec -> Acc; LOQ -> LOD; } } Caption: Interrelationship of key HPLC method validation parameters.
Conclusion
The successful validation of an HPLC method is a systematic and documented process that confirms its suitability for a specific analytical purpose. By adopting a science- and risk-based approach grounded in ICH guidelines, researchers can develop a robust, reliable, and defensible method for the accurate quantification of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. This guide provides a comprehensive framework, from initial method development and comparison of alternatives to the execution of each validation parameter. Adherence to these principles ensures data integrity, which is the bedrock of regulatory submission and patient safety in the pharmaceutical industry.[20]
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
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FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
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A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [https://ijarsct.co.in/papers/IJAR SCT-2024-04-035.pdf]([Link] SCT-2024-04-035.pdf)
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
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Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
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A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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ICH Q2 Analytical Method Validation. Slideshare. [Link]
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HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. [Link]
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Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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COMPARISON HPLC AND FLUORESCENCE SPECTROMETRY METHODS FOR DETERMINATION OF COUMARIN DERIVATIVES IN PROPOLIS. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]
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Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]
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Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of Advanced Research in Science, Communication and Technology. [https://ijarsct.co.in/papers/IJAR SCT-v2-i1-0020.pdf]([Link] SCT-v2-i1-0020.pdf)
-
HPLC method for the determination of coumarin and quassine in foods and beverages. Food Standards Agency. [Link]
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Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. [Link]
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Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]
-
Microwave-promoted Synthesis and Optoelectronic Properties of Ethoxycarbonyl-substituted Coumarin and Benzo[f]coumarin. Philippine Journal of Science. [Link]
-
7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one. ChemBK. [Link]
-
2-(4-BUTYL-7-METHYL-2-OXO-2H-CHROMEN-5-YLOXY)-PROPIONIC ACID. NextSDS. [Link]
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A Comparative Guide to the Structural Elucidation of Novel Coumarin Derivatives: Spotlight on 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a comparative analysis of analytical techniques for the structural characterization of novel coumarin derivatives, with a focus on 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. While a public crystallographic structure for this specific molecule is not available as of this writing, we will use a representative coumarin derivative with published single-crystal X-ray diffraction data as a case study to illustrate the principles and workflow. This will be compared against other powerful analytical techniques to provide a holistic view of structural elucidation for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is widely regarded as the most definitive method for determining the absolute configuration of a molecule.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.
A Case Study: 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one
To illustrate the power of SCXRD, we will consider the published crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one, a coumarin derivative with some structural similarities to our target molecule.[2]
The process of obtaining a crystal structure via SCXRD involves several key steps, each requiring careful consideration and expertise.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
-
Synthesis and Purification: The initial step involves the chemical synthesis of the target compound, followed by rigorous purification to ensure high purity, which is crucial for successful crystallization.[3][4]
-
Crystallization: The purified compound is then crystallized. This is often the most challenging step and may require screening various solvents and conditions (e.g., slow evaporation, vapor diffusion) to obtain single crystals of suitable size and quality.[5]
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to determine the positions of the atoms in the asymmetric unit. Finally, the structural model is refined to best fit the experimental data.[6]
The following table summarizes the crystallographic data obtained for the case study compound.[2]
| Parameter | Value |
| Chemical Formula | C₂₁H₁₈O₄ |
| Formula Weight | 334.36 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 9.7755 (8) |
| b (Å) | 12.3986 (10) |
| c (Å) | 14.1827 (11) |
| α (°) | 86.293 (3) |
| β (°) | 84.328 (2) |
| γ (°) | 86.816 (2) |
| Volume (ų) | 1704.9 (2) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor | 0.042 |
This data provides an unambiguous determination of the molecular structure and packing in the solid state.
Complementary and Alternative Analytical Techniques
While SCXRD is the gold standard for solid-state structure determination, a comprehensive characterization of a new chemical entity like 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one relies on a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For our target molecule, ¹H NMR would confirm the presence of the butyl, methyl, and prop-2-en-1-yloxy groups and their positions on the coumarin core.[5][7]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environments.[5][7]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
-
High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of the target compound with high accuracy, confirming its elemental composition.[4]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide clues about the different functional groups and their connectivity within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For our target coumarin, the IR spectrum would show characteristic peaks for the C=O of the lactone, C=C of the aromatic ring and alkene, and C-O ether linkages.[3][8]
A Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure in the solid state, bond lengths, bond angles, stereochemistry.[1] | Unambiguous structure determination.[9] | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure only. |
| NMR Spectroscopy | Connectivity of atoms, stereochemistry, and dynamic processes in solution.[7][10] | Provides detailed structural information in solution, which is often more relevant to biological activity. | Can be complex to interpret for large molecules. Does not provide bond lengths and angles directly. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns can suggest structure.[8] | High sensitivity, requires very small amounts of sample. HRMS provides exact molecular formula.[4] | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Infrared Spectroscopy | Presence of functional groups.[3] | Fast, non-destructive, and provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
An Integrated Approach to Structural Elucidation
For a novel compound like 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one, a single technique is rarely sufficient. A synergistic approach, combining multiple analytical methods, provides the most comprehensive and reliable structural characterization.
Caption: Integrated workflow for structural elucidation.
Initially, techniques like NMR, MS, and IR are used to propose a structure. If a definitive 3D structure, including stereochemistry, is required, single-crystal X-ray diffraction is then employed for confirmation.
Conclusion
The structural elucidation of a novel molecule such as 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is a multi-faceted process. While single-crystal X-ray diffraction remains the unequivocal method for determining the three-dimensional arrangement of atoms in the solid state, a comprehensive understanding of the molecule's properties requires an integrated approach. The synergistic use of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a complete picture of the molecular structure, from atomic connectivity in solution to the precise spatial arrangement in a crystal. For researchers in drug development and materials science, the judicious application of these techniques is essential for advancing their discoveries.
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A Comparative Guide to the Bioactivity of 7-Hydroxy-4-methylcoumarin and its Synthetic Derivative, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, coumarins represent a privileged scaffold, a core structure from which a multitude of bioactive compounds have been derived.[1][2][3] This guide provides an in-depth comparative analysis of the well-characterized 7-hydroxy-4-methylcoumarin and a less-explored, structurally related derivative, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. While extensive data exists for the former, this document will leverage established structure-activity relationships (SAR) to infer the potential bioactivity of the latter, offering a predictive framework for future research.
Introduction to the Core Structures
7-Hydroxy-4-methylcoumarin (HMC) , also known as hymecromone, is a naturally occurring and synthetically accessible coumarin derivative.[4][5] Its versatile biological profile has made it a subject of extensive research, revealing a spectrum of activities including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][5][6][7]
3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is a synthetic derivative of HMC. Its structure is characterized by two key modifications: the substitution of the hydroxyl group at the 7-position with a prop-2-en-1-yloxy (allyloxy) group, and the addition of a butyl group at the 3-position. While direct biological data for this specific molecule is not extensively available in public literature, its bioactivity can be predicted based on the known effects of these chemical modifications on the coumarin scaffold.
Synthesis and Chemical Properties
Synthesis of 7-Hydroxy-4-methylcoumarin
The classical and widely adopted method for synthesizing 7-hydroxy-4-methylcoumarin is the Pechmann condensation . This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst, typically concentrated sulfuric acid.[4]
Experimental Workflow: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin
Caption: Pechmann condensation for the synthesis of 7-Hydroxy-4-methylcoumarin.
Predicted Synthesis of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
The synthesis of this derivative would likely be a two-step process starting from the parent compound, 7-hydroxy-4-methylcoumarin.
-
Alkylation of the 7-hydroxyl group: The hydroxyl group can be converted to an allyloxy group via a Williamson ether synthesis, reacting 7-hydroxy-4-methylcoumarin with an allyl halide (e.g., allyl bromide) in the presence of a base like potassium carbonate.[8]
-
Introduction of the 3-butyl group: The butyl group at the C3 position can be introduced through various methods. One common approach for alkylation at the C3 position of a 4-methylcoumarin involves reactions that proceed via a C3 carbanion or a related reactive intermediate. Structure-activity relationship studies on 4-methylcoumarin derivatives have shown that alkyl substitutions at the C3 position can significantly influence their biological activity.[9]
Comparative Bioactivity Profile
The following table summarizes the known bioactivities of 7-hydroxy-4-methylcoumarin and the predicted activities of its derivative based on SAR principles.
| Biological Activity | 7-Hydroxy-4-methylcoumarin | 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (Predicted) | Rationale for Prediction |
| Anticancer | Moderate activity against various cancer cell lines, including breast and skin cancer.[4][10] | Potentially enhanced activity. | Alkyl substitutions at the C3 position and alkoxy modifications at C7 have been shown to increase the cytotoxic effects of coumarins against cancer cell lines.[9][11] |
| Anti-inflammatory | Demonstrates significant anti-inflammatory effects by inhibiting pro-inflammatory mediators.[5][7] | Potentially enhanced activity. | Modifications at the C3 and C7 positions of the coumarin scaffold have been linked to improved anti-inflammatory properties.[6][12] |
| Antimicrobial | Exhibits activity against both Gram-positive and Gram-negative bacteria.[13][14] | Potentially enhanced activity. | The introduction of lipophilic groups, such as alkyl and alkoxy chains, can increase the antimicrobial potency of coumarin derivatives.[15][16] |
| Antioxidant | Possesses antioxidant properties, though generally less potent than other natural antioxidants. | Activity may be retained or slightly modified. | The free hydroxyl group at the 7-position contributes to the antioxidant activity. Its replacement with an allyloxy group might alter the antioxidant mechanism and potency. |
In-Depth Look at Key Bioactivities and Experimental Protocols
Anticancer Activity
Coumarin derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[1]
Signaling Pathway: Potential Anticancer Mechanism of Coumarin Derivatives
Caption: Potential inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (7-hydroxy-4-methylcoumarin and its derivative) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Anti-inflammatory Activity
The anti-inflammatory effects of coumarins are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
Antimicrobial Activity
The antimicrobial potential of coumarins can be evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14] This can be observed visually or by measuring the optical density.
Conclusion and Future Directions
7-Hydroxy-4-methylcoumarin is a well-established bioactive molecule with a diverse pharmacological profile. Based on structure-activity relationship studies of related coumarin derivatives, it is plausible to predict that the synthetic derivative, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one, may exhibit enhanced anticancer, anti-inflammatory, and antimicrobial activities. The increased lipophilicity due to the butyl and allyloxy groups could facilitate better membrane permeability and interaction with molecular targets.
This guide provides a foundational framework for researchers interested in the comparative bioactivity of these two compounds. The outlined experimental protocols offer standardized methods to validate these predictions and further elucidate the therapeutic potential of novel coumarin derivatives. Future research should focus on the synthesis and rigorous biological evaluation of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one to confirm its predicted activities and explore its mechanisms of action.
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Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. Available at: [Link]
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Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. PMC. Available at: [Link]
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Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. ResearchGate. Available at: [Link]
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Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
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Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC. Available at: [Link]
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A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. PubMed. Available at: [Link]
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Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. PMC. Available at: [Link]
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Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
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Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. PubMed. Available at: [Link]
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Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. MDPI. Available at: [Link]
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Synthesis and anticancer activity of cyclotriphosphazenes functionalized with 4-methyl-7-hydroxycoumarin. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. PMC. Available at: [Link]
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STUDY OF ANTIMICROBIAL ACTIVITY OF 4– METHYL–7-OXYCOUMARIN DERIVATIVES. JETIR.org. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Available at: [Link]
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A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones with pendant imine groups via a base-promoted multicomponent reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity. ResearchGate. Available at: [Link]
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Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. ResearchGate. Available at: [Link]
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A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. MDPI. Available at: [Link]
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Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates. PubMed. Available at: [Link]
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Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. MDPI. Available at: [Link]
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An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. PMC. Available at: [Link]
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Synthesis and antiinflammatory activity of coumarin derivatives. PubMed. Available at: [Link]
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Structure Activity Relationships. Drug Design Org. Available at: [Link]
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Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers. Available at: [Link]
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Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. ResearchGate. Available at: [Link]
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Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. Available at: [Link]
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Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. PMC. Available at: [Link]
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Recent Trends in the Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids. MDPI. Available at: [Link]
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An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI. Available at: [Link]
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3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one proper disposal procedures
Comprehensive Safety, Handling, and Disposal Guide for 3-Butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
As a synthetic intermediate frequently utilized in medicinal chemistry and materials science, 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one (commonly referred to as 7-allyloxy-3-butyl-4-methylcoumarin) requires rigorous handling and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies to manage the unique chemical hazards associated with this specific substituted coumarin derivative.
Chemical Hazard Profile & Causality
To design a safe operational workflow, we must first deconstruct the molecule's structural components and understand the causality behind its hazards:
-
The Allyloxy Ether Linkage (Peroxide Risk): The 7-position is substituted with a prop-2-en-1-yloxy (allyloxy) group. Ethers containing allylic hydrogen atoms are susceptible to auto-oxidation upon exposure to air and light, leading to the formation of explosive hydroperoxides[1]. While allyl ethers are generally less prone to rapid peroxide accumulation than dialkyl ethers (like THF or diethyl ether), they are classified under as Class B peroxide-forming chemicals. This means they can form explosive levels of peroxides when concentrated via distillation or evaporation[2][3].
-
The Lipophilic Coumarin Core (Environmental Toxicity): The combination of the 2H-chromen-2-one core with highly hydrophobic 3-butyl and 4-methyl substituents drastically increases the molecule's partition coefficient (LogP). This high lipophilicity means the compound resists aqueous degradation, poses a severe bioaccumulation risk, and is highly toxic to aquatic life[4][5]. Consequently, drain disposal is strictly prohibited, and the compound must be managed under guidelines as a hazardous solid/organic waste[6][7].
Quantitative Safety & Physical Data
The following table summarizes the critical physicochemical properties and safety thresholds that dictate our handling and disposal parameters.
| Property / Parameter | Value / Threshold | Operational Implication |
| Molecular Formula | C₁₇H₂₀O₃ | High carbon content; requires high-temperature incineration. |
| Estimated LogP | > 3.5 | Highly lipophilic; insoluble in water; bioaccumulation hazard. |
| Peroxide Safe Limit | < 100 ppm | Solutions must test below this threshold prior to disposal or concentration. |
| Storage Time Limit | 12 months (Opened) | Must be tested for peroxides or disposed of after 1 year of opening. |
| Primary Solvents | DCM, EtOAc, DMSO | Waste will typically be generated as mixed organic solvent solutions. |
Operational Handling & Experimental Workflows
Because this compound is a Class B peroxide former, any disposal plan must be preceded by a self-validating peroxide testing and deactivation workflow. You cannot simply discard aged ether-containing compounds without verifying their stability, as shock-sensitive peroxides can detonate during waste transit or incineration.
Workflow: Self-Validating Peroxide Testing and Deactivation
Causality: We utilize Potassium Iodide (KI) starch paper because peroxides will oxidize iodide (I⁻) to iodine (I₂), which complexes with starch to form a deep blue/black color. If peroxides are >100 ppm, we utilize Ferrous Sulfate (FeSO₄). The ferrous ion (Fe²⁺) acts as a reducing agent, breaking the unstable O-O peroxide bond and reducing it to an alcohol, while being oxidized to ferric ion (Fe³⁺)[2].
Step 1: Visual Inspection
-
Examine the container (if stored as a pure liquid or in solution) for visible crystal formation around the cap or in the liquid. Do not touch or open the container if crystals are present; contact Environmental Health and Safety (EHS) immediately for bomb-squad removal.
Step 2: Chemical Testing
-
In a fume hood, dip a commercial KI starch test strip into the chemical or its solution.
-
Compare the color change against the manufacturer's scale.
-
Validation: If the concentration is < 100 ppm, proceed directly to Section 4 (Waste Segregation). If > 100 ppm, proceed to Step 3.
Step 3: Deactivation (Reduction)
-
Prepare a 10% (w/v) aqueous solution of Ferrous Sulfate (FeSO₄).
-
Slowly add the FeSO₄ solution to the organic waste mixture containing the allyloxycoumarin derivative while stirring vigorously (ensure a biphasic mixture if the solvent is water-immiscible like DCM).
-
Stir for 30 minutes to ensure complete mass transfer and reduction of the hydroperoxides.
Step 4: Retest (The Self-Validating Loop)
-
Retest the organic layer with a new KI starch strip.
-
If the reading is still > 100 ppm, repeat Step 3. If < 100 ppm, the material is safe for standard hazardous waste disposal.
Waste Segregation & Disposal Procedures
Once the material is validated as peroxide-safe (< 100 ppm), it must be disposed of following RCRA Subtitle C regulations[7].
Step 1: Segregation
-
Do not mix this compound with aqueous waste, strong oxidizers (e.g., nitric acid, permanganates), or halogenated waste (unless the reaction solvent was already halogenated, such as chloroform or DCM).
-
Keep the waste in a tightly sealed, air-impermeable, high-density polyethylene (HDPE) or amber glass container to prevent further UV-catalyzed oxidation[8].
Step 2: Labeling
-
Label the container explicitly: "Hazardous Waste: Non-Halogenated Organic (Contains 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one and [Solvent Name])."
-
Include the date of the most recent peroxide test and the concentration result (e.g., "Peroxides tested 03/23/2026: <10 ppm").
Step 3: Final Disposal
-
Submit a waste pickup request to your institutional EHS department.
-
The compound will be transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration . Incineration ensures the complete thermal destruction of the stable coumarin ring system and prevents the lipophilic molecule from entering the water table.
Process Visualization
The following decision tree illustrates the required logic flow for the safe disposal of this compound, ensuring that no shock-sensitive materials are inadvertently sent to the incinerator.
Figure 1: Self-validating peroxide testing and disposal workflow for allyloxycoumarin derivatives.
Spill Response Plan
In the event of an accidental release:
-
Solid Spill: Do not sweep dry, as friction could detonate trace peroxides if the material is aged. Lightly dampen the solid with water or an inert aliphatic solvent, absorb with a non-combustible material (e.g., diatomaceous earth), and place it in a hazardous waste container using a non-sparking tool (never a metal spatula)[2].
-
Solution Spill: Eliminate all ignition sources. Absorb the liquid with chemical-resistant spill pads. Place the pads in a sealed container, label as hazardous organic waste, and request immediate EHS pickup. Wash the spill area with soap and water to remove residual lipophilic coumarin traces.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 327169, 7-Allyloxycoumarin" PubChem, [Link]
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National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press. [Link]
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United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." US EPA, [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
Hazard Assessment and Rationale
Coumarins are recognized as a potential hazard class that can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[1][2][3][4] Therefore, the primary objective of this PPE protocol is to eliminate routes of exposure—dermal, ocular, and inhalation—by establishing a comprehensive barrier between the researcher and the chemical. Adherence to these protocols is not merely a procedural step but a critical component of a self-validating system of laboratory safety.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, primary engineering controls must be in place. All handling of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.[2][5][6] This is the most effective way to control the inhalation of any dusts or vapors, protecting both the user and the laboratory environment. Laboratory facilities must also be equipped with an accessible eyewash station and safety shower.[2]
PPE Selection and Specification
The selection of PPE is dictated by the need to prevent chemical contact. The following table summarizes the mandatory equipment for handling this coumarin derivative.
| Body Area | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical Safety Goggles with Side Shields | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2] | Protects against splashes and airborne particles from a potential eye irritant.[3][7] |
| Hands | Nitrile Rubber Gloves | >0.11 mm thickness; Breakthrough time >480 minutes. Tested to EN 374.[4] | Prevents direct skin contact with a potential skin irritant and sensitizer.[4] |
| Body | Flame-Retardant, Long-Sleeved Laboratory Coat | N/A | Protects skin and personal clothing from contamination.[2][7] |
| Feet | Closed-toe, liquid-repellent shoes | N/A | Prevents injury from spills and dropped objects.[5][8] |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | N95 (US) or P2/FFP2 (EU) filter for solids. Organic vapor cartridge for solutions. | Required only if engineering controls fail or when handling outside a fume hood.[2][9] |
Detailed Protocol for Eye and Face Protection
Direct ocular exposure to coumarin compounds can cause serious eye damage.[7]
-
Standard Operations: At a minimum, chemical safety goggles conforming to OSHA regulation 29 CFR 1910.133 or EU standard EN166 must be worn at all times in the area where the chemical is handled.[2]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., handling large volumes, vigorous mixing), a full-face shield must be worn in addition to safety goggles.
Detailed Protocol for Skin and Body Protection
Dermal contact is a primary route of exposure in laboratory settings.[10]
-
Hand Protection: Nitrile gloves are the standard for incidental contact.[11] Before each use, gloves must be inspected for any signs of degradation or puncture.[9] To remove, grasp the outside of one glove at the wrist, peel it off turning it inside-out, and hold it in the gloved hand. Slide an ungloved finger under the remaining glove at the wrist and peel it off over the first glove. This prevents the contaminated outer surface from contacting your skin.[9]
-
Body Protection: A clean, flame-retardant lab coat, fully buttoned, must be worn.[7] This coat should be removed before leaving the laboratory to prevent the spread of contamination.[11] Standard laboratory attire, including long pants and fully enclosed, liquid-repellent shoes, is mandatory.[5][10]
Operational Plan: PPE Workflow
Properly sequencing the donning and doffing of PPE is as crucial as the equipment itself. This workflow is designed to minimize the risk of cross-contamination.
Caption: Workflow for Donning and Doffing PPE.
Disposal and Decontamination
All disposable PPE used while handling 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one must be considered contaminated waste.
-
Gloves and Consumables: Used gloves, bench paper, and other contaminated disposable items must be placed in a designated, sealed, and clearly labeled hazardous waste container immediately after use.[4][9]
-
Lab Coats: Reusable lab coats must be decontaminated regularly and should always be washed separately from personal clothing.[11]
-
Glassware: All glassware must be decontaminated before being removed from the fume hood. A typical procedure involves rinsing with an appropriate organic solvent (like ethanol or acetone), followed by a triple rinse with deionized water.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][12]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Management
-
Minor Spill (in fume hood): Remove all ignition sources. Use an absorbent material (e.g., vermiculite, sand) to contain the spill. Carefully collect the material into a suitable, closed container for disposal. Clean the spill area thoroughly.
-
Major Spill: Evacuate the immediate area and alert all personnel. Notify the laboratory supervisor and institutional safety office immediately. Do not attempt to clean up a large spill without appropriate training and equipment.[12]
This guide is intended to provide a robust framework for the safe handling of 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one. Always consult your institution's specific chemical hygiene plan and safety protocols.
References
- 3-Buten-2-one - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 安全資料表一化學品與廠商資料二危害辨識資料 - 3M. 3M.
- Safety D
- 3-Acetyl-7-(prop-2-yn-1-yloxy)-2h-chromen-2-one - PubChem. PubChem.
- Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC. PMC.
- Safety Data Sheet: Coumarin - Carl ROTH. Carl ROTH.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Personal protective equipment for handling Coumarin 6 - Benchchem. BenchChem.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- 安全資料表. Unknown Source.
- Coumarin CAS No 91-64-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
- Safety Data Sheet: Coumarin 307, 98% - Chemos GmbH&Co.KG. Chemos GmbH & Co.KG.
- Standard laboratory safe handling/storage requirement | Safety Unit - Weizmann Institute of Science. Weizmann Institute of Science.
- Safety Data Sheet - Cayman Chemical. Cayman Chemical.
- Labor
- 安全資料表一化學品與廠商資料二危害辨識資料 - 3M. 3M.
- Safety Data Sheet: Coumarin - Carl ROTH. Carl ROTH.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]
- 6. ethz.ch [ethz.ch]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
